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Core Science & Biosynthesis

Foundational

physical properties and melting point of Benzyl 2-(benzyloxy)-3-bromobenzoate

An In-depth Technical Guide to the Physicochemical Properties and Melting Point Determination of Benzyl 2-(benzyloxy)-3-bromobenzoate For the Attention of Researchers, Scientists, and Professionals in Drug Development Th...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties and Melting Point Determination of Benzyl 2-(benzyloxy)-3-bromobenzoate

For the Attention of Researchers, Scientists, and Professionals in Drug Development

This technical guide provides a comprehensive analysis of the physical properties of Benzyl 2-(benzyloxy)-3-bromobenzoate, with a particular focus on its melting point. As a Senior Application Scientist, this document is structured to offer not only the available data but also to provide a framework for the experimental determination of these properties, reflecting a field-proven approach to the characterization of novel chemical entities.

Introduction

Benzyl 2-(benzyloxy)-3-bromobenzoate is a benzoate ester containing two benzyl ether functionalities. Such compounds are of significant interest in medicinal chemistry and materials science due to their potential as versatile intermediates in the synthesis of more complex molecules. A thorough understanding of the physicochemical properties of this compound is fundamental for its application in drug design, formulation, and manufacturing.

While specific experimental data for Benzyl 2-(benzyloxy)-3-bromobenzoate is not extensively reported in the literature, this guide will provide a combination of available information, comparative analysis with structurally related compounds, and detailed protocols for its empirical characterization. One supplier has described the physical state of Benzyl 2-(benzyloxy)-3-bromobenzoate as an oil, which suggests that its melting point may be at or below room temperature.[1]

Molecular Structure and Its Implications for Physical Properties

The molecular structure of Benzyl 2-(benzyloxy)-3-bromobenzoate is key to understanding its physical properties. The presence of two bulky benzyl groups and a bromine atom on the benzoate ring influences its molecular weight, polarity, and intermolecular forces, which in turn determine its melting point, boiling point, and solubility.

Caption: Molecular Structure of Benzyl 2-(benzyloxy)-3-bromobenzoate.

Physicochemical Properties

Due to the limited direct experimental data, the following table includes information on related compounds to provide a comparative context for the anticipated properties of Benzyl 2-(benzyloxy)-3-bromobenzoate.

PropertyBenzyl 2-(benzyloxy)-3-bromobenzoateBenzyl 2-bromobenzoate3-(Benzyloxy)benzyl bromideBenzyl Benzoate
Molecular Formula C21H17BrO3C14H11BrO2[2]C14H13BrO[3]C14H12O2[4]
Molecular Weight 397.26 g/mol 291.14 g/mol [2]277.16 g/mol [3]212.24 g/mol [4]
Physical State Reported as an oil[1]Data not availableWhite, orange or green crystalline powder[3]Colorless liquid or white solid[5]
Melting Point Not availableData not available51 - 55 °C[3]21 °C[5]
Boiling Point Not availableData not availableData not available324 °C[5]
Solubility Predicted to be soluble in organic solventsData not availableData not availableInsoluble in water[5]
CAS Number 2385018-47-1[1]67460-09-7[2]1700-31-8[3]120-51-4[4]

Expert Analysis and Predicted Properties

The larger molecular weight and the presence of two flexible benzyl ether groups in Benzyl 2-(benzyloxy)-3-bromobenzoate, compared to the related compounds, are expected to lead to stronger van der Waals forces. However, the asymmetry of the molecule and the potential for conformational flexibility might inhibit efficient crystal packing, which could result in a lower melting point or an amorphous (oily) state at room temperature, consistent with the supplier's description.[1]

Experimental Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity.[6] For a novel or uncharacterized compound like Benzyl 2-(benzyloxy)-3-bromobenzoate, a precise determination of its melting point is essential.

Principle

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For pure crystalline compounds, this transition occurs over a narrow temperature range (typically 0.5-1.0°C). Impurities tend to lower and broaden the melting point range.

Recommended Protocol: Capillary Melting Point Determination

This method is the most common and reliable for determining the melting point of a solid organic compound.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Watch glass

  • Mortar and pestle (if the sample is not a fine powder)

Procedure:

  • Sample Preparation:

    • Place a small amount of the purified Benzyl 2-(benzyloxy)-3-bromobenzoate on a clean, dry watch glass. If the compound is crystalline, gently crush it into a fine powder using a spatula or a mortar and pestle.

    • Press the open end of a capillary tube into the powder to pack a small amount of the sample into the tube.

    • Tap the sealed end of the capillary tube on a hard surface to pack the sample tightly into the bottom. The packed sample should be 2-3 mm in height.[7]

  • Melting Point Measurement:

    • Insert the capillary tube into the sample holder of the melting point apparatus.

    • Rapid Preliminary Measurement: Heat the sample rapidly to get an approximate melting point range. This will save time in subsequent, more accurate measurements.[6][8]

    • Accurate Measurement: Allow the apparatus to cool to at least 20°C below the approximate melting point.[7] Insert a new capillary tube with the sample.

    • Heat the sample at a slow, controlled rate, approximately 1-2°C per minute, as it approaches the melting point.[8]

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[8]

    • Repeat the measurement with a fresh sample to ensure reproducibility.

cluster_prep Sample Preparation cluster_measure Melting Point Measurement A Purified Crystalline Sample B Crush to Fine Powder A->B C Pack into Capillary Tube (2-3 mm) B->C D Insert Capillary into Apparatus C->D Transfer E Rapid Heating for Approximate Range D->E F Cool Apparatus E->F G Slow Heating (1-2°C/min) F->G H Record Melting Range G->H I Repeat for Reproducibility H->I

Caption: Workflow for Capillary Melting Point Determination.

Synthesis and Purification Considerations

The accurate determination of a melting point is contingent on the purity of the sample. Benzoate esters are commonly synthesized via Fischer-Speier esterification or by reacting a benzoyl chloride with an alcohol.[9][10] For Benzyl 2-(benzyloxy)-3-bromobenzoate, a plausible synthetic route would involve the esterification of 2-(benzyloxy)-3-bromobenzoic acid with benzyl alcohol.

Purification of the crude product is critical. Techniques such as column chromatography, recrystallization (if the compound is a solid at a lower temperature), and distillation under reduced pressure (for oils) should be employed to obtain a highly pure sample before any physical property measurements are taken. The purity should be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.

Conclusion

While direct experimental data on the physical properties of Benzyl 2-(benzyloxy)-3-bromobenzoate are limited, this guide provides a comprehensive framework for its characterization. Based on the available information for the compound being an oil and comparison with structurally similar molecules, it is predicted to have a melting point near or below room temperature. The provided detailed protocol for melting point determination offers a reliable method for the empirical validation of this property. For researchers in drug development and organic synthesis, a systematic approach to determining such fundamental physicochemical properties is indispensable for the successful application of novel compounds.

References

  • PubMed. (2001, June 15). Isolation and characterization of novel benzoates, cinnamates, flavonoids, and lignans from Riesling wine and screening for antioxidant activity. [Link]

  • University of Calgary. Melting point determination. [Link]

  • University of South Alabama. (2012, August 16). Melting Point Determination. [Link]

  • SSERC. Melting point determination. [Link]

  • SlideShare. (2021, September 19). experiment (1) determination of melting points. [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

  • Beilstein Journal of Organic Chemistry. (2008, November 26). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. [Link]

  • Semantic Scholar. (2008, November 26). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. [Link]

  • Der Pharma Chemica. (2011). Synthesis and Study of Liquid Crystallinity of Benzoate Derivatives in a Laterally substituted Homologous Series. [Link]

  • PMC. The preparation of benzyl esters using stoichiometric niobium (V) chloride versus niobium grafted SiO2 catalyst: A comparison study. [Link]

  • ResearchGate. General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts. [Link]

  • PubMed. (2020, June 15). Novel benzoate-lipophilic cations selectively induce cell death in human colorectal cancer cell lines. [Link]

  • Hilaris Publisher. (2025, January 14). Novel Benzodiazepine Derivatives: Synthesis, Characterization, and Anticonvulsant Activity. [Link]

  • Der Pharma Chemica. (2026, February 12). Synthesis, Characterization and Antioxidant Activity of Novel 2-Aryl Benzothiazole Derivatives. [Link]

  • FooDB. (2010, April 8). Showing Compound Benzyl benzoate (FDB012844). [Link]

  • PubChemLite. 2-(benzyloxy)-5-bromobenzoic acid (C14H11BrO3). [Link]

  • PubChem. Benzyl 2-bromobenzoate | C14H11BrO2 | CID 603174. [Link]

  • PubChem. Benzyl 2-amino-3-(benzyloxy)propanoate | C17H19NO3 | CID 4518223. [Link]

  • Cheméo. Chemical Properties of Benzyl Benzoate (CAS 120-51-4). [Link]

  • Inchem.org. ICSC 0390 - BENZYL BENZOATE. [Link]

Sources

Exploratory

A Technical Guide to the Solubility of Benzyl 2-(benzyloxy)-3-bromobenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive technical framework for understanding and determining the solubility of Benzyl 2-(benzyloxy)-3-bromobenzoate. R...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical framework for understanding and determining the solubility of Benzyl 2-(benzyloxy)-3-bromobenzoate. Recognizing the absence of specific published solubility data for this compound, this document establishes a predictive solubility profile based on its molecular structure and analogies to structurally similar compounds. Furthermore, it delivers detailed, field-proven experimental protocols for both rapid solubility screening and rigorous quantitative determination, enabling researchers to generate precise solubility data. This guide is designed to be a practical resource for applications in synthetic chemistry, purification, and formulation development.

Introduction: The Significance of Solubility

Benzyl 2-(benzyloxy)-3-bromobenzoate is a complex aromatic ester whose utility in chemical synthesis and pharmaceutical development is intrinsically linked to its solubility characteristics. Whether for selecting an appropriate reaction medium, designing an effective purification strategy via crystallization, or formulating a stable liquid product, a thorough understanding of its behavior in various organic solvents is paramount. The principle that structure dictates properties is the foundation of predicting and interpreting solubility. This guide will first deconstruct the molecule to forecast its solubility and then provide the means to empirically validate these predictions.

Predicted Solubility Profile: A "Like Dissolves Like" Analysis

In the absence of direct experimental data, a robust prediction can be made by analyzing the physicochemical characteristics of the Benzyl 2-(benzyloxy)-3-bromobenzoate molecule and drawing parallels with well-documented analogues like benzyl benzoate and dibenzyl ether. The guiding principle is "like dissolves like," which posits that substances with similar polarities are more likely to be soluble in one another.[1][2]

Molecular Structure Analysis:

  • Large Non-Polar Surface Area: The molecule possesses three aromatic rings (two benzyl groups and one bromophenyl group). This significant hydrocarbon content creates a large, non-polar surface area, suggesting strong van der Waals interactions.

  • Moderate Polarity: The presence of an ester (-COO-) and an ether (-O-) linkage introduces polar character through dipole-dipole interactions. However, these polar groups are sterically hindered and represent a small fraction of the total molecular structure.

  • Halogen Influence: The bromine atom on the phenyl ring increases the molecular weight and polarizability but only slightly increases polarity.

Predicted Solubility:

Based on this structure, Benzyl 2-(benzyloxy)-3-bromobenzoate is predicted to be a largely non-polar to moderately polar compound. Its solubility profile is therefore expected to be:

  • High Solubility in non-polar aromatic solvents (e.g., toluene, benzene, xylenes) and chlorinated solvents (e.g., dichloromethane, chloroform), which can effectively solvate the aromatic rings.

  • Good to Moderate Solubility in polar aprotic solvents (e.g., ethyl acetate, acetone, tetrahydrofuran (THF), N,N-Dimethylformamide (DMF)). The ester and ether groups will interact favorably with these solvents.[3][4]

  • Low to Very Low Solubility in polar protic solvents (e.g., ethanol, methanol). The energy required to break the strong hydrogen bonds of these solvents is unlikely to be compensated by the solvation of the large, non-polar molecule.[5]

  • Insoluble in water. The molecule's hydrophobicity will dominate, making it immiscible with water.[6]

This profile is strongly supported by data from its structural analogues. Benzyl benzoate is described as miscible or highly soluble in organic solvents like ethanol, ether, benzene, and chloroform, but insoluble in water.[3][4][6][7] Similarly, dibenzyl ether is miscible with alcohols and ethers but insoluble in water.[8][9]

Quantitative Solubility Data (Predictive & Experimental Template)

The following table outlines the predicted solubility of Benzyl 2-(benzyloxy)-3-bromobenzoate and serves as a template for recording experimental findings. Researchers should use the protocols in Section 4 to populate the "Experimental Value" column.

Solvent ClassSolventDielectric Constant (approx.)Predicted SolubilityExperimental Value (e.g., mg/mL @ 25°C)
Non-Polar Hexane1.9Low
Toluene2.4High
Chlorinated Dichloromethane (DCM)9.1High
Chloroform4.8High
Polar Aprotic Diethyl Ether4.3Good
Ethyl Acetate6.0Good
Acetone21Good
Tetrahydrofuran (THF)7.6Good
Acetonitrile (ACN)37.5Moderate
Dimethyl Sulfoxide (DMSO)47Moderate
Polar Protic Ethanol24.5Low
Methanol33Low
Aqueous Water80.1Insoluble

Experimental Protocols for Solubility Determination

Two standard methodologies are presented: a rapid screening method for initial assessment and a rigorous isothermal equilibrium method for precise quantitative data.[10]

Protocol 1: Rapid Qualitative/Semi-Quantitative Screening

This method allows for a quick assessment of solubility in a range of solvents, classifying the compound as "soluble," "partially soluble," or "insoluble."

Methodology:

  • Preparation: Weigh approximately 10 mg of Benzyl 2-(benzyloxy)-3-bromobenzoate into a small, clear glass vial (e.g., 4 mL).

  • Solvent Addition: Add the selected solvent to the vial in 100 µL increments.

  • Mixing: After each addition, cap the vial and vortex for 30-60 seconds at room temperature.

  • Observation: Visually inspect the solution against a dark background for any undissolved solid particles.

  • Classification:

    • Soluble: If the solid dissolves completely within 0.5 mL of solvent (concentration ≥ 20 mg/mL).

    • Partially Soluble: If the solid does not fully dissolve after adding 1.0 mL of solvent, but some dissolution is apparent.

    • Insoluble: If no significant dissolution is observed after adding 1.0 mL of solvent.

  • Repeat: Repeat the process for each solvent of interest.

Causality: This tiered addition of solvent provides a semi-quantitative estimate. Vortexing ensures efficient mixing to overcome kinetic barriers to dissolution. Visual inspection is a rapid and effective endpoint for this screening-level assay.

Protocol 2: Quantitative Isothermal Equilibrium Method

This protocol determines the thermodynamic equilibrium solubility at a specific temperature. It is the gold-standard method for generating high-quality, reproducible data.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of Benzyl 2-(benzyloxy)-3-bromobenzoate to a vial containing a known volume (e.g., 2.0 mL) of the chosen solvent. "Excess" means enough solid remains undissolved to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in an orbital shaker or on a stir plate within a temperature-controlled chamber (e.g., 25°C ± 0.5°C).

    • Agitate the slurry for a minimum of 24 hours to ensure thermodynamic equilibrium is reached. A 48-hour period is recommended to confirm equilibrium by taking measurements at both 24 and 48 hours.

  • Sample Preparation:

    • After equilibration, allow the vial to stand undisturbed in the temperature-controlled chamber for at least 2 hours to allow undissolved solids to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette. Immediately filter the sample through a 0.22 µm syringe filter (PTFE or other solvent-compatible material) into a clean, pre-weighed vial. This step is critical to remove all particulate matter.

  • Analysis (Gravimetric Method):

    • Weigh the vial containing the filtered supernatant to determine the mass of the solution.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a moderate temperature until a constant weight of the dried solute is achieved.

    • Calculate the solubility in mg/mL using the mass of the dried solute and the volume of the supernatant sampled.

  • Analysis (Chromatographic Method - e.g., HPLC):

    • Prepare a standard stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

    • Create a calibration curve by preparing a series of dilutions from the stock solution and analyzing them by HPLC-UV.

    • Dilute the filtered supernatant with a known volume of the mobile phase and analyze it by HPLC.

    • Quantify the concentration of the compound in the sample by comparing its peak area to the calibration curve.

Self-Validating System: The protocol's trustworthiness is ensured by reaching a plateau in concentration between 24 and 48-hour time points, confirming equilibrium. The use of a microfilter validates that only dissolved solute is being measured. For the HPLC method, the linearity of the calibration curve (R² > 0.999) validates the accuracy of the quantification.

Visualizations of Experimental Workflows

Logical Flow for Solvent Selection and Application

A Define Application (e.g., Synthesis, Purification) B Analyze Compound Structure (Polarity, Functional Groups) A->B C Predict Solubility ('Like Dissolves Like') B->C D Select Solvent Class (Non-polar, Aprotic, Protic) C->D E Perform Rapid Screening (Protocol 1) D->E F High Solubility & Good Recovery? E->F For Purification H High Solubility? E->H For Synthesis G Optimize for Purification (e.g., Recrystallization) F->G Yes J Re-evaluate Solvent Choice F->J No I Suitable for Synthesis (Reaction Medium) H->I Yes H->J No

Caption: Decision workflow for solvent selection based on application.

Workflow for Quantitative Solubility Determination

cluster_prep Preparation & Equilibration cluster_sampling Sampling cluster_analysis Analysis A Add Excess Solute to Known Volume of Solvent B Seal Vial & Agitate at Constant Temp (e.g., 24-48h) A->B C Settle Undissolved Solid (≥2h) B->C D Withdraw Supernatant C->D E Filter through 0.22 µm Syringe Filter D->E F Gravimetric: Evaporate Solvent, Weigh Residue E->F G Chromatographic (HPLC): Dilute Sample, Quantify vs. Curve E->G

Caption: Step-by-step workflow for the isothermal equilibrium method.

References

  • Solubility of Things. (n.d.). Benzyl benzoate. Retrieved February 20, 2026, from [Link]

  • Ataman Kimya. (n.d.). BENZYL BENZOATE. Retrieved February 20, 2026, from [Link]

  • Khan Academy. (n.d.). Solubility of organic compounds. Retrieved February 20, 2026, from [Link]

  • Wikipedia. (n.d.). Solubility. Retrieved February 20, 2026, from [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved February 20, 2026, from [Link]

  • PubChem. (n.d.). Benzyl Benzoate. Retrieved February 20, 2026, from [Link]

  • Scent.vn. (n.d.). Dibenzyl ether (CAS 103-50-4): Odor profile, Properties, & IFRA compliance. Retrieved February 20, 2026, from [Link]

  • BioOrg.Chem. (n.d.). Classification of organic compounds By solubility. Retrieved February 20, 2026, from [Link]

  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved February 20, 2026, from [Link]

  • Scent.vn. (n.d.). Benzyl Benzoate CAS# 120-51-4: Odor profile, Molecular properties, Suppliers & Regulation. Retrieved February 20, 2026, from [Link]

  • SlideShare. (2024, September 24). Solubility test for Organic Compounds. Retrieved February 20, 2026, from [Link]

  • Ataman Kimya. (n.d.). DIBENZYL ETHER. Retrieved February 20, 2026, from [Link]

Sources

Foundational

literature review of 3-bromobenzoate derivatives in medicinal chemistry

An In-depth Technical Guide to 3-Bromobenzoate Derivatives in Medicinal Chemistry Authored by Gemini, Senior Application Scientist Abstract The 3-bromobenzoate scaffold is a privileged structure in medicinal chemistry, s...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Bromobenzoate Derivatives in Medicinal Chemistry

Authored by Gemini, Senior Application Scientist

Abstract

The 3-bromobenzoate scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of therapeutic agents. The strategic placement of the bromine atom at the meta-position provides a crucial reactive handle for extensive chemical modifications, while the benzoate core is a common feature in many biologically active molecules. This guide provides an in-depth analysis of the synthesis, chemical reactivity, and diverse medicinal applications of 3-bromobenzoate derivatives. We will explore their roles as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents, supported by detailed structure-activity relationship (SAR) analyses, experimental protocols, and visualizations of key biological pathways. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this chemical scaffold in the design of novel therapeutics.

Introduction: The Strategic Importance of the 3-Bromobenzoate Scaffold

In the landscape of drug discovery, the selection of a core chemical scaffold is a critical decision that influences the entire development pipeline. The 3-bromobenzoate moiety has emerged as a particularly valuable starting point for several reasons. The benzoate structure is a well-recognized pharmacophore, capable of engaging in various non-covalent interactions with biological targets. The true synthetic power of this scaffold, however, lies in the 3-bromo substituent.

As a halogen, bromine is an excellent leaving group in nucleophilic substitution reactions and, more importantly, a key participant in a multitude of palladium-catalyzed cross-coupling reactions. This allows for the systematic and efficient introduction of diverse chemical functionalities at the 3-position, enabling the rapid generation of large compound libraries for high-throughput screening. This synthetic tractability, combined with the inherent biological relevance of the benzoate core, makes 3-bromobenzoate derivatives a compelling subject of study in the quest for novel therapeutic agents.

Synthetic Strategies and Methodologies

The synthesis of 3-bromobenzoate derivatives typically begins with commercially available 3-bromobenzoic acid or its corresponding methyl or ethyl esters.[][2][3][4] These foundational molecules serve as the entry point for a wide range of chemical transformations.

Core Synthesis: Esterification of 3-Bromobenzoic Acid

A fundamental and widely used method for creating simple 3-bromobenzoate esters is the Fischer esterification of 3-bromobenzoic acid. This acid-catalyzed reaction with an alcohol (e.g., methanol or ethanol) is a robust and scalable process.

Experimental Protocol: Synthesis of Methyl 3-Bromobenzoate[2]
  • Materials:

    • 3-Bromobenzoic acid (1.1 g, 5.47 mmol)

    • Methanol (20 ml)

    • Concentrated Sulfuric Acid (2 drops)

    • Dichloromethane

    • Saturated Sodium Bicarbonate Solution

    • Magnesium Sulfate (MgSO₄)

    • Silica Gel

    • Hexane/Ethyl Acetate (3:1 mixture)

  • Step-by-Step Procedure:

    • Dissolve 3-bromobenzoic acid in methanol within a 50 ml flask.

    • Carefully add two drops of concentrated sulfuric acid to the solution to act as a catalyst.

    • Reflux the mixture under a nitrogen atmosphere for approximately ten hours to drive the reaction to completion.

    • After cooling, concentrate the reaction mixture under reduced pressure to remove the excess methanol.

    • To neutralize the remaining acid, redissolve the residue in dichloromethane (20 ml) and wash it with a saturated sodium bicarbonate solution (10 ml).

    • Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), and filter.

    • Concentrate the dried organic layer under reduced pressure.

    • Purify the resulting crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate (3:1) mixture.

    • Concentration of the purified fractions yields methyl 3-bromobenzoate as the final product (typical yield: ~85%).[2]

Diversification via Cross-Coupling Reactions

The bromine atom on the aromatic ring is the key to diversification. It enables a variety of powerful C-C and C-N bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki, Negishi, and Buchwald-Hartwig reactions.[5] These methods allow for the introduction of aryl, heteroaryl, alkyl, and amino groups, creating vast chemical diversity from a single starting material.

G A 3-Bromobenzoic Acid C Esterification / Amidation A->C B Methyl 3-Bromobenzoate D Cross-Coupling Reactions (e.g., Suzuki, Negishi) B->D E Nucleophilic Substitution B->E F Ester & Amide Analogs C->F G Bi-aryl & Alkylated Derivatives D->G H Heterocyclic Derivatives E->H

Caption: Synthetic workflow for diversifying 3-bromobenzoate derivatives.

Medicinal Chemistry Applications and Biological Activities

Derivatives of 3-bromobenzoate have been investigated for a wide range of therapeutic applications, demonstrating significant potential in oncology, immunology, and infectious diseases.

Anticancer Activity

The 3-bromobenzoate scaffold has been incorporated into molecules with potent anticancer properties. These compounds often function by inhibiting key signaling pathways that control cell proliferation and survival or by inducing apoptosis.

  • Anti-invasive and Antitumor Agents: Certain coumarin derivatives incorporating a 3-bromophenyl carboxylate moiety have demonstrated significant anti-invasive properties in vitro. Specifically, 3-bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate was found to be a potent inhibitor of cancer cell invasion, even more so than the reference matrix metalloprotease (MMP) inhibitor GI 129471. This compound also reduced tumor growth in vivo in mouse models of fibrosarcoma and breast adenocarcinoma, suggesting its potential as a lead compound for a new class of antitumor agents.

  • Inhibition of Signaling Pathways: Many aminobenzoic acid derivatives, a class that includes modified 3-bromobenzoates, are known to interfere with critical signaling cascades like the Epidermal Growth Factor Receptor (EGFR) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are frequently dysregulated in cancer.[6]

G EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor 3-Bromobenzoate Derivative Inhibitor->RAF caption Hypothetical inhibition of the MAPK pathway.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis of Benzyl 2-(benzyloxy)-3-bromobenzoate via Nucleophilic Bis-Alkylation

Topic: Synthesis Protocol for Benzyl 2-(benzyloxy)-3-bromobenzoate Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals Abstract This application note...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis Protocol for Benzyl 2-(benzyloxy)-3-bromobenzoate Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust, scalable protocol for the synthesis of Benzyl 2-(benzyloxy)-3-bromobenzoate , a critical intermediate in the development of salicyl-based pharmacophores and natural product total synthesis. The method utilizes a "one-pot" bis-alkylation strategy, simultaneously protecting both the phenol and carboxylic acid moieties of 3-bromo-2-hydroxybenzoic acid using benzyl bromide. We address critical process parameters including solvent effects, base stoichiometry, and temperature control to minimize mono-alkylated impurities and hydrolysis byproducts.

Introduction & Retrosynthetic Analysis

The target molecule, Benzyl 2-(benzyloxy)-3-bromobenzoate, features a sterically congested core due to the ortho-bromo substituent. This steric bulk can impede nucleophilic attack at the phenolic oxygen. Traditional stepwise protection strategies are time-consuming. This protocol employs a concerted activation approach using Potassium Carbonate (K₂CO₃) in a polar aprotic solvent (DMF ) to drive the S_N2 reaction to completion.

Reaction Scheme

The synthesis proceeds via the deprotonation of 3-bromosalicylic acid, generating a dianion that undergoes double nucleophilic substitution with benzyl bromide.

ReactionScheme cluster_reactants Reactants cluster_conditions cluster_products Product SM 3-Bromo-2-hydroxybenzoic acid (C7H5BrO3) Cond DMF, 60°C 4-6 Hours SM->Cond Reagent Benzyl Bromide (2.5 eq) + K2CO3 (3.0 eq) Reagent->Cond Prod Benzyl 2-(benzyloxy)-3-bromobenzoate (Target) Cond->Prod Double S_N2 Byprod KBr + CO2 + H2O Cond->Byprod

Figure 1: Reaction scheme for the bis-benzylation of 3-bromosalicylic acid.

Materials & Equipment

Reagents
ReagentCAS No.MW ( g/mol )Equiv.[1][2]Role
3-Bromo-2-hydroxybenzoic acid 3883-95-2217.021.0Starting Material
Benzyl Bromide 100-39-0171.042.5Electrophile
Potassium Carbonate (Anhydrous) 584-08-7138.213.0Base
N,N-Dimethylformamide (DMF) 68-12-2--Solvent
Ethyl Acetate (EtOAc) 141-78-6--Extraction Solvent
Equipment
  • Round-bottom flask (RBF) with magnetic stir bar.[2][3]

  • Reflux condenser (optional, for temperature stability).

  • Oil bath with temperature controller.

  • Rotary evaporator.[1][3][4]

  • High-vacuum pump.

Experimental Protocol

Step-by-Step Methodology

Step 1: Solubilization and Activation

  • Charge a dry 100 mL round-bottom flask with 3-Bromo-2-hydroxybenzoic acid (2.17 g, 10.0 mmol).

  • Add anhydrous DMF (20 mL). Stir until fully dissolved.

    • Note: DMF is chosen for its high dielectric constant, which stabilizes the intermediate ionic species.

  • Add Potassium Carbonate (4.15 g, 30.0 mmol) in a single portion.

    • Observation: The suspension may bubble slightly due to initial deprotonation of the carboxylic acid (pKa ~2.9).

Step 2: Electrophile Addition

  • Add Benzyl Bromide (3.0 mL, ~25.0 mmol) dropwise via syringe over 5 minutes.

    • Safety: Benzyl bromide is a potent lachrymator.[4] Perform this step strictly inside a fume hood.

Step 3: Reaction

  • Heat the reaction mixture to 60°C .

  • Stir vigorously for 4–6 hours .

    • Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 8:2). The starting material (polar, stays near baseline) should disappear, replaced by a less polar spot (Product, R_f ~0.6-0.7).

Step 4: Workup

  • Cool the mixture to room temperature.

  • Pour the reaction mixture into Ice-Water (100 mL) to quench excess base and precipitate the organic product/remove DMF.

  • Extract with Ethyl Acetate (3 x 30 mL).

  • Combine organic layers and wash sequentially with:

    • Water (2 x 30 mL) – Critical to remove residual DMF.

    • Brine (1 x 30 mL).

  • Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄) .

  • Filter and concentrate under reduced pressure to yield a crude yellow oil or solid.

Step 5: Purification

  • Recrystallization (Preferred): Dissolve the crude residue in hot Ethanol (EtOH). Allow to cool slowly to room temperature, then to 4°C. Filter the white crystalline solid.

  • Flash Chromatography (Alternative): If oil persists, purify via silica gel column chromatography eluting with Hexane:EtOAc (95:5 to 90:10).

Workflow Visualization

ProtocolWorkflow Start Start: 3-Bromosalicylic Acid + DMF BaseAdd Add K2CO3 (3.0 eq) Stir 15 min Start->BaseAdd BnBrAdd Add Benzyl Bromide (2.5 eq) Dropwise BaseAdd->BnBrAdd Heat Heat to 60°C 4-6 Hours BnBrAdd->Heat Quench Quench in Ice Water Extract w/ EtOAc Heat->Quench Wash Wash: H2O (x2), Brine (x1) Dry (Na2SO4) Quench->Wash Purify Recrystallization (EtOH) or Column Chrom. Wash->Purify

Figure 2: Operational workflow for the synthesis process.

Mechanistic Insight & Troubleshooting

Mechanism

The reaction proceeds via a Williamson Ether Synthesis mechanism.[5]

  • Carboxylate Formation: The carboxylic acid is deprotonated first (fastest) to form the carboxylate anion. This anion attacks benzyl bromide to form the benzyl ester intermediate.

  • Phenoxide Formation: The phenolic hydroxyl is deprotonated. Due to the ortho-bromo substituent, the phenol is more acidic than unsubstituted salicylic acid but also more sterically hindered.

  • Etherification: The phenoxide attacks a second equivalent of benzyl bromide. The use of DMF (polar aprotic) solvates the potassium cation, leaving the phenoxide anion "naked" and more reactive, which is crucial for overcoming the steric hindrance of the adjacent bromine atom [1].

Troubleshooting Guide
IssueProbable CauseSolution
Low Yield Incomplete reaction due to sterics.Increase temperature to 80°C or extend time to 12h. Ensure DMF is dry.
Mono-alkylation Insufficient base/electrophile.Ensure >2.2 eq of Benzyl Bromide is used.[3] The ester forms first; the phenol requires forcing conditions.
Oily Product Residual DMF or Benzyl Bromide.Wash organic layer thoroughly with water (to remove DMF). Triturate crude oil with cold hexane to remove excess BnBr.

Quality Control & Characterization

Expected Analytical Data
  • Appearance: White to off-white crystalline solid.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.8–7.9 (dd, 1H, Ar-H ortho to C=O).

    • δ 7.6–7.7 (dd, 1H, Ar-H ortho to Br).

    • δ 7.3–7.5 (m, 10H, 2 x Ph-H).

    • δ 7.1 (t, 1H, Ar-H meta to Br).

    • δ 5.35 (s, 2H, COO-CH ₂-Ph).[6]

    • δ 5.15 (s, 2H, Ar-O-CH ₂-Ph).

    • Note: The benzylic protons on the ester are typically more deshielded (downfield) than the ether benzylic protons [2].

Safety Considerations

  • Benzyl Bromide: A severe lachrymator and skin irritant.[4] All transfers must occur in a high-velocity fume hood. Neutralize spills with dilute aqueous ammonia.

  • DMF: Combustible and hepatotoxic. Avoid skin contact; use butyl rubber gloves if possible.

References

  • Williamson Ether Synthesis in DMF: Mechanism and solvent effects on phenoxide alkylation. Source:

  • NMR Data for Benzyl Esters/Ethers: Spectral Database for Organic Compounds (SDBS).[7] Source:

  • Synthesis of 2-(Benzyloxy)-5-bromobenzoic acid (Analogous Protocol): Protocol adapted from similar salicylic acid derivatives. Source:

  • Handling of Benzyl Bromide: Safety Data and Handling Procedures. Source:

Sources

Application

Application Note: High-Yield Synthesis of Benzyl 2-(benzyloxy)-3-bromobenzoate via One-Pot Bis-Alkylation

Abstract This application note details a robust, scalable protocol for the synthesis of Benzyl 2-(benzyloxy)-3-bromobenzoate from 3-bromo-2-hydroxybenzoic acid. Utilizing a base-mediated nucleophilic substitution (SN2) s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of Benzyl 2-(benzyloxy)-3-bromobenzoate from 3-bromo-2-hydroxybenzoic acid. Utilizing a base-mediated nucleophilic substitution (SN2) strategy, this method achieves simultaneous protection of both the phenolic hydroxyl and carboxylic acid functionalities. The procedure is optimized for high purity (>98%) and yield, addressing the specific steric challenges posed by the ortho-bromo substituent. This guide is designed for medicinal chemists requiring reliable intermediates for Suzuki-Miyaura cross-couplings or heterocycle formation.

Introduction & Retrosynthetic Analysis

The target molecule, Benzyl 2-(benzyloxy)-3-bromobenzoate, serves as a critical "protected" building block. The benzyl ester and benzyl ether groups provide orthogonal stability against basic conditions while being removable via hydrogenolysis (H2/Pd-C) or Lewis acids (e.g., BBr3).

The 3-bromo position introduces significant steric hindrance adjacent to the nucleophilic phenol at position 2. Consequently, standard room-temperature alkylation protocols often result in incomplete conversion. This protocol utilizes N,N-Dimethylformamide (DMF) as a polar aprotic solvent to enhance the nucleophilicity of the phenoxide/carboxylate anions, coupled with thermal activation to overcome the steric energy barrier.

Retrosynthetic Logic

The most efficient route is a Convergent One-Pot Bis-Alkylation . Rather than stepwise protection (Esterification


 Etherification), we exploit the acidity of both protons (pKa ~3 for COOH, ~10 for OH) to deprotonate both using a mild inorganic base, followed by trapping with excess benzyl bromide.

Retrosynthesis Target Benzyl 2-(benzyloxy)-3-bromobenzoate (Target) Precursors 3-Bromo-2-hydroxybenzoic acid + 2.5 eq. Benzyl Bromide Target->Precursors Bis-Alkylation (Disconnection)

Figure 1: Retrosynthetic disconnection showing the one-pot assembly.

Experimental Design & Rationale

Critical Parameters
ParameterChoiceScientific Rationale
Solvent DMF (Anhydrous)High dielectric constant promotes dissociation of the Potassium salt, creating "naked" anions for faster SN2 attack.
Base Potassium Carbonate (K2CO3)Sufficient basicity to deprotonate phenol and acid; insoluble excess serves as a desiccant and buffers the reaction.
Reagent Benzyl Bromide (BnBr)Highly reactive electrophile; used in slight excess (2.5 eq) to drive the reaction to completion despite steric bulk.
Temperature 60°CThermal energy is required to overcome the steric hindrance of the 3-bromo group flanking the reaction site.

Detailed Protocol

Reagents and Equipment
  • Starting Material: 3-Bromo-2-hydroxybenzoic acid (MW: 217.02 g/mol )

  • Electrophile: Benzyl bromide (MW: 171.04 g/mol , d=1.44 g/mL) [Caution: Lachrymator ]

  • Base: Potassium carbonate (Anhydrous, granular)

  • Solvent: DMF (Anhydrous, 99.8%)

  • Equipment: 3-neck round bottom flask, reflux condenser, nitrogen inlet, oil bath, magnetic stirrer.

Step-by-Step Procedure
Phase 1: Reaction Setup (0 - 30 mins)
  • Dry Setup: Flame-dry a 250 mL 3-neck round bottom flask and allow it to cool under a stream of nitrogen.

  • Charging: Add 3-Bromo-2-hydroxybenzoic acid (5.0 g, 23.0 mmol, 1.0 eq) and Potassium carbonate (9.55 g, 69.1 mmol, 3.0 eq) to the flask.

  • Solvation: Add DMF (50 mL, 10 vol). Stir vigorously at room temperature for 15 minutes.

    • Observation: The mixture will appear as a white suspension. The acid is deprotonating to form the dipotassium salt.

  • Addition: Add Benzyl bromide (6.8 mL, 9.85 g, 57.6 mmol, 2.5 eq) dropwise via syringe over 5 minutes.

    • Note: Exothermic reaction; monitor internal temperature.

Phase 2: Reaction (30 mins - 4 hours)
  • Heating: Heat the reaction mixture to 60°C .

  • Monitoring: Monitor reaction progress by TLC (Eluent: 10% EtOAc in Hexanes) every hour.

    • Rf Values (Approx): Starting Acid (0.05), Mono-ester intermediate (0.3), Product (0.6).

    • Endpoint: Reaction is complete when the starting material and mono-alkylated intermediate are fully consumed (typically 3-4 hours).

Phase 3: Workup (4 hours - 5 hours)
  • Quench: Cool the mixture to room temperature. Pour slowly into Ice-Water (200 mL) with stirring.

    • Observation: The product may precipitate as an oil or solid.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers sequentially with:

    • Water (2 x 50 mL) – Critical to remove residual DMF.

    • Brine (1 x 50 mL).

  • Drying: Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield the crude yellow oil.

Phase 4: Purification
  • Crystallization (Preferred): Dissolve crude oil in hot Ethanol (min. volume). Cool slowly to 4°C. If oiling out occurs, use Column Chromatography.

  • Flash Chromatography (Alternative): Silica gel (230-400 mesh).[1][2] Gradient: 0%

    
     10% EtOAc in Hexanes.
    
    • Yield Expectation: 85-95% (White to off-white solid).

Process Flow Diagram

Workflow Start Start: 3-Bromo-2-hydroxybenzoic acid Mix Add K2CO3 + DMF Stir 15 min (Salt Formation) Start->Mix AddBnBr Add Benzyl Bromide (2.5 eq) Heat to 60°C Mix->AddBnBr Monitor TLC Monitoring (Target: Disappearance of mono-ester) AddBnBr->Monitor Monitor->AddBnBr Incomplete (>4h) Quench Quench in Ice Water Extract w/ EtOAc Monitor->Quench Complete Purify Wash (H2O/Brine) -> Dry -> Column/Cryst. Quench->Purify End Final Product: Benzyl 2-(benzyloxy)-3-bromobenzoate Purify->End

Figure 2: Operational workflow for the synthesis process.

Quality Control & Validation (Self-Validating System)

To ensure the protocol was successful, the isolated product must meet these specific criteria.

NMR Validation

The 1H NMR spectrum is the primary validation tool. You must observe the disappearance of exchangeable protons and the appearance of two distinct benzylic environments.

SignalChemical Shift (δ)MultiplicityIntegrationAssignmentValidation Check
Ar-H 7.20 - 7.80Multiplet~13HAromatic Ring ProtonsComplex region due to 3 phenyl rings.
OCH2Ph ~5.10Singlet2HEther Benzylic CH2Critical: Confirm presence.
COOCH2Ph ~5.35Singlet2HEster Benzylic CH2Critical: Usually downfield from ether.
OH / COOH > 10.0Broad0HPhenol/AcidMust be ABSENT.
Troubleshooting Guide
  • Issue: Presence of mono-alkylated product (Phenol -OH signal visible at ~11 ppm).

    • Cause: Steric hindrance at position 2 prevented ether formation, or stoichiometry was too low.

    • Solution: Add 0.5 eq additional K2CO3 and 0.5 eq Benzyl bromide; increase temp to 70°C for 2 hours.

  • Issue: Product remains an oil and won't crystallize.

    • Cause: Residual Benzyl bromide or DMF.

    • Solution: High-vacuum drying (< 1 mbar) at 40°C for 4 hours. If persistent, triturate with cold pentane.

Safety & Handling

  • Benzyl Bromide: A potent lachrymator (tear gas).[3] All transfers must occur in a functioning fume hood. Neutralize glassware with dilute NaOH before removal from the hood.

  • DMF: Hepatotoxic and readily absorbed through skin. Use butyl rubber gloves if possible, or double-glove with nitrile.

References

  • Common Organic Chemistry. (n.d.). Benzyl Bromide Reaction Conditions and Safety. Retrieved October 24, 2023, from [Link]

  • Das, N., et al. (2023).[2] Synthesis of Quinazoline Derivatives via Benzyl Bromide/K2CO3 Alkylation. ResearchGate. Retrieved October 24, 2023, from [Link]

Sources

Method

Application Notes and Protocols: Benzyl 2-(benzyloxy)-3-bromobenzoate as a Versatile Cross-Coupling Intermediate

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective utilization of Benzyl 2-(benzyloxy)-3-bromobenzoate as a strategic intermed...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective utilization of Benzyl 2-(benzyloxy)-3-bromobenzoate as a strategic intermediate in palladium-catalyzed cross-coupling reactions. We delve into the synthesis of this building block and present detailed, field-proven protocols for its application in Suzuki-Miyaura, Sonogashira, and Heck couplings. The causality behind experimental choices, mechanistic insights, and post-coupling manipulations are discussed to empower chemists to leverage this versatile reagent in the synthesis of complex molecular architectures.

Introduction: Strategic Value of Benzyl 2-(benzyloxy)-3-bromobenzoate

The construction of carbon-carbon bonds via transition metal-catalyzed cross-coupling reactions stands as a cornerstone of modern organic synthesis, enabling the assembly of molecules crucial to pharmaceuticals, agrochemicals, and materials science.[1][2] Benzyl 2-(benzyloxy)-3-bromobenzoate is a highly valuable building block designed for synthetic efficiency. Its key features include:

  • An Ortho-Substituted Aryl Bromide: The bromine atom is strategically positioned for a wide range of palladium-catalyzed reactions. The ortho benzyloxy and benzyl ester groups introduce steric influence that can be leveraged for controlling reactivity and selectivity.[3][4]

  • Orthogonal Protecting Groups: The dual benzyl groups serve as robust protectors for the phenol and carboxylic acid functionalities. They are stable to a wide array of cross-coupling conditions yet can be removed simultaneously in a single, clean deprotection step (typically hydrogenolysis), revealing valuable functional handles for further derivatization.

  • Versatility in Synthesis: This intermediate serves as a linchpin for creating complex scaffolds, such as substituted biaryls, diarylalkynes, and stilbene derivatives, which are prevalent motifs in biologically active molecules.[5]

This guide provides the necessary protocols and scientific rationale to successfully synthesize and implement this intermediate in key synthetic transformations.

Intermediate Profile: Physicochemical Properties and Safety

A thorough understanding of the reagent's properties and safe handling procedures is paramount for successful and safe experimentation.

PropertyValueReference
Chemical Name Benzyl 2-(benzyloxy)-3-bromobenzoate[6]
CAS Number 2385018-47-1[6]
Molecular Formula C₂₁H₁₇BrO₃-
Molecular Weight 413.26 g/mol -
Appearance (Typically a solid or oil)-
Safety and Handling

Based on available safety data sheets (SDS), Benzyl 2-(benzyloxy)-3-bromobenzoate is intended for laboratory research and development only.[6] While it has no specific GHS hazard classification listed, standard laboratory safety practices for handling chemical reagents should be strictly followed.[6][7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[7][8]

  • Handling: Avoid contact with skin and eyes. Avoid inhalation of vapor or dust. Handle in a well-ventilated area, preferably within a chemical fume hood.[6] Keep away from ignition sources.

  • Storage: Keep the container tightly closed in a dry and well-ventilated place.[7]

  • First Aid: In case of contact, wash the affected area with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, wash out the mouth with water. In all cases of exposure, seek medical attention and show the attending physician the Safety Data Sheet.[6]

Synthesis of the Cross-Coupling Intermediate

The preparation of Benzyl 2-(benzyloxy)-3-bromobenzoate is readily achieved from commercially available 3-bromo-2-hydroxybenzoic acid via a one-pot double benzylation reaction.

G Synthesis of Benzyl 2-(benzyloxy)-3-bromobenzoate cluster_react SM 3-Bromo-2-hydroxybenzoic Acid SM->r_point BnBr Benzyl Bromide (BnBr) (2.2 eq.) BnBr->r_point Base K₂CO₃ or Cs₂CO₃ (2.5 eq.) Base->r_point Solvent DMF or Acetonitrile Solvent->r_point Product Benzyl 2-(benzyloxy)-3-bromobenzoate r_point->Product  Δ (e.g., 60-80 °C)

Caption: Synthetic scheme for the preparation of the title intermediate.

Protocol 3.1: Synthesis of Benzyl 2-(benzyloxy)-3-bromobenzoate
  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromo-2-hydroxybenzoic acid (1.0 eq.).

  • Reagents: Add anhydrous potassium carbonate (K₂CO₃, 2.5 eq.) and a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile (approx. 0.2 M concentration).

  • Addition: While stirring, add benzyl bromide (2.2 eq.) dropwise to the suspension.

    • Causality: Using a slight excess of benzyl bromide ensures complete conversion of both the acidic proton of the carboxylic acid and the phenolic proton. K₂CO₃ is a cost-effective base sufficient for these deprotonations.

  • Reaction: Heat the mixture to 60-80 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with water and then with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure title compound.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of this intermediate is realized in its ability to participate in a variety of C-C bond-forming reactions. The following protocols are optimized for this sterically influenced substrate.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Structures

The Suzuki-Miyaura reaction is a robust method for coupling aryl halides with organoboron reagents.[9] For ortho-substituted substrates, the choice of ligand and base is critical to overcome steric hindrance and facilitate the catalytic cycle.[10][11]

G General Catalytic Cycle for Suzuki-Miyaura Coupling Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Boronate [Ar-Pd(II)L₂-OR']⁻ PdII_Aryl->PdII_Boronate Ligand Exchange (Base, R'B(OR)₂) PdII_Biaryl Ar-Pd(II)L₂-Ar' PdII_Boronate->PdII_Biaryl Transmetalation PdII_Biaryl->Pd0 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2]

Protocol 4.1.1: Suzuki-Miyaura Coupling with an Arylboronic Acid
  • Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine Benzyl 2-(benzyloxy)-3-bromobenzoate (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a suitable base such as cesium carbonate (Cs₂CO₃, 2.0-3.0 eq.).

    • Causality: A slight excess of the boronic acid drives the reaction to completion. Cs₂CO₃ is a highly effective base for Suzuki couplings, promoting the formation of the reactive boronate species necessary for transmetalation.[12]

  • Catalyst System: Add the palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 2-5 mol%), or a combination of Palladium(II) acetate (Pd(OAc)₂, 2 mol%) and a bulky phosphine ligand like SPhos (4 mol%).

    • Causality: Bulky, electron-rich phosphine ligands like dppf or SPhos accelerate the rate-limiting reductive elimination step, which is often slow for sterically hindered substrates, thus improving overall yield.[12]

  • Solvent: Add a degassed solvent system, such as a 10:1 mixture of THF/H₂O or Toluene/H₂O (approx. 0.1 M).

  • Reaction: Heat the reaction mixture to 70-90 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to isolate the desired biaryl product.

Sonogashira Coupling: Synthesis of Diarylalkynes

The Sonogashira reaction provides a powerful route to couple aryl halides with terminal alkynes, typically using a dual palladium and copper catalytic system.[13][14] Copper-free variants have also been developed to avoid issues related to copper catalysis.[15]

G General Catalytic Cycle for Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Alkynyl Ar-Pd(II)L₂-C≡CR PdII_Aryl->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Reductive Elimination (Ar-C≡CR) CuX CuX CuCCR Cu-C≡CR CuCCR->PdII_Aryl Alkyne H-C≡CR Alkyne->CuCCR Deprotonation (Base) Base Base

Caption: The interconnected Palladium and Copper cycles in a typical Sonogashira reaction.[16]

Protocol 4.2.1: Copper-Catalyzed Sonogashira Coupling
  • Setup: To a Schlenk flask under an inert atmosphere, add Benzyl 2-(benzyloxy)-3-bromobenzoate (1.0 eq.) and the terminal alkyne (1.2 eq.).

  • Catalyst System: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%) and Copper(I) iodide (CuI, 1-3 mol%).

    • Causality: Pd(PPh₃)₄ is a common pre-catalyst that provides the active Pd(0) species. CuI catalyzes the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium center, a key step in the catalytic cycle.[16]

  • Solvent and Base: Add a degassed solvent such as THF or Toluene, followed by a degassed amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq.).

    • Causality: The amine base is crucial; it neutralizes the HBr byproduct and also helps to form and solubilize the copper acetylide species.[14]

  • Reaction: Stir the reaction at room temperature to 60 °C for 4-16 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Once complete, dilute the mixture with diethyl ether or ethyl acetate and filter through Celite. Wash the filtrate with saturated aqueous NH₄Cl solution (to remove copper salts), followed by water and brine.

  • Purification: Dry the organic phase (Na₂SO₄), filter, and concentrate. Purify via flash column chromatography to obtain the coupled product.

Heck Reaction: Synthesis of Substituted Alkenes

The Heck reaction couples aryl halides with alkenes, providing access to substituted olefins.[17][18] The reaction's regioselectivity and stereoselectivity (typically favoring the trans isomer) are key considerations.[17]

G General Catalytic Cycle for the Heck Reaction Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Complex Alkene Complex PdII_Aryl->PdII_Complex Alkene Coordination PdII_Alkyl σ-Alkyl-Pd(II) Complex PdII_Complex->PdII_Alkyl Migratory Insertion PdH_Complex Hydrido-Pd(II) Complex PdII_Alkyl->PdH_Complex β-Hydride Elimination PdH_Complex->Pd0 Reductive Elimination (Base)

Caption: The catalytic cycle of the Heck cross-coupling reaction.[19]

Protocol 4.3.1: Heck Coupling with an Alkene
  • Setup: In a sealable reaction vessel, combine Benzyl 2-(benzyloxy)-3-bromobenzoate (1.0 eq.), the alkene (e.g., styrene or butyl acrylate, 1.5 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0 eq.) or triethylamine (TEA, 2.0 eq.).

  • Catalyst System: Add Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%) and a phosphine ligand, such as triphenylphosphine (PPh₃, 4-10 mol%).

    • Causality: Pd(OAc)₂ is a common and stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. The phosphine ligand stabilizes the catalyst and modulates its reactivity.[19]

  • Solvent: Add a polar aprotic solvent like DMF, DMA, or acetonitrile.

  • Reaction: Seal the vessel and heat to 80-120 °C for 12-48 hours. Monitor the reaction's progress.

  • Work-up: After cooling, dilute the reaction with water and extract with ethyl acetate. Filter the organic extract through Celite.

  • Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, filter, and concentrate. The crude product is then purified by flash column chromatography.

Post-Coupling Deprotection: Unveiling the Core Scaffold

A key advantage of using Benzyl 2-(benzyloxy)-3-bromobenzoate is the straightforward removal of both benzyl protecting groups to reveal the free phenol and carboxylic acid. This is typically accomplished via catalytic hydrogenation.

Protocol 5.1: Global Deprotection via Hydrogenolysis
  • Setup: Dissolve the benzylated cross-coupling product (1.0 eq.) in a suitable solvent such as methanol, ethanol, or ethyl acetate in a flask suitable for hydrogenation.

  • Catalyst: Carefully add Palladium on carbon (Pd/C, 10% w/w, approx. 5-10 mol% Pd) to the solution.

  • Reaction: Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.

  • Monitoring: Stir the reaction vigorously until TLC or LC-MS analysis indicates the complete disappearance of the starting material. This can take from 2 to 24 hours.

  • Work-up: Carefully purge the reaction vessel with nitrogen or argon. Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected product, which can be further purified by recrystallization or chromatography if necessary.

References

  • Pena, M. A., Sestelo, J. P., & Sarandeses, L. A. (2007). Palladium-Catalyzed Aryl-Aryl Cross-Coupling Reaction Using ortho-Substituted Arylindium Reagents. The Journal of Organic Chemistry, 72(4), 1271–1275. [Link][3][4][20]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Journal of the American Chemical Society, 129(11), 3358–3366. [Link][5]

  • Panduwawala, T. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. Thieme. [Link][21]

  • Kumar, V. (2024). Mechanistic studies of transition metal-catalyzed cross-coupling reactions. International Journal of Advanced Chemistry Research, 6(2), 56-59. [Link][1][22]

  • Nasrollahzadeh, M., et al. (2019). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 9, 9451-9472. [Link][13]

  • Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia, The Free Encyclopedia. [Link][14]

  • Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(15), 3263–3266. [Link][15]

  • Techno PharmChem. (n.d.). BENZYL BENZOATE MATERIAL SAFETY DATA SHEET. [Link][8]

  • Wang, S., et al. (2018). Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction. Molecules, 23(10), 2649. [Link][10]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link][17]

  • Cacchi, S., & Fabrizi, G. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 318–329. [Link][16]

  • Sharma, G., & Kumar, A. (2017). Heck Reaction—State of the Art. Catalysts, 7(9), 267. [Link][18]

  • Nakao, T., et al. (2018). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. RSC Advances, 8(64), 36815–36819. [Link][11]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link][9]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link][19]

  • Molander, G. A., & Jean-Gérard, L. (2007). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 72(10), 3891–3895. [Link][12]

Sources

Application

Suzuki-Miyaura coupling conditions for Benzyl 2-(benzyloxy)-3-bromobenzoate

An Application Guide to Suzuki-Miyaura Coupling: Strategies for the Sterically Hindered Benzyl 2-(benzyloxy)-3-bromobenzoate Introduction The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic sy...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Suzuki-Miyaura Coupling: Strategies for the Sterically Hindered Benzyl 2-(benzyloxy)-3-bromobenzoate

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] This palladium-catalyzed transformation is indispensable in the synthesis of biaryl and substituted aromatic structures, which are core components of pharmaceuticals, advanced materials, and fine chemicals.

This application note addresses the specific challenges associated with the Suzuki-Miyaura coupling of Benzyl 2-(benzyloxy)-3-bromobenzoate . The substrate's key feature is the significant steric hindrance around the reactive C-Br bond, imposed by the bulky ortho-benzyloxy group. This congestion can impede critical steps in the catalytic cycle, leading to low yields and sluggish reactions with conventional catalyst systems.

Herein, we provide a comprehensive guide for researchers, scientists, and drug development professionals. We will dissect the mechanistic hurdles posed by this substrate, delineate a rational approach to optimizing reaction parameters—from catalyst and ligand selection to the choice of base and solvent—and present a detailed, field-proven protocol. The objective is to equip the synthetic chemist with the knowledge and tools to successfully execute this challenging yet valuable transformation.

Mechanistic Considerations for a Hindered Substrate

The efficacy of the Suzuki-Miyaura coupling hinges on a delicate balance within its catalytic cycle, which broadly consists of three key phases: oxidative addition, transmetalation, and reductive elimination.[3][4][5] For a sterically demanding substrate like Benzyl 2-(benzyloxy)-3-bromobenzoate, each step presents a unique challenge that informs our selection of reaction conditions.

  • Oxidative Addition : The cycle commences with the insertion of a Pd(0) species into the aryl-bromide bond. The bulky ortho-benzyloxy group can sterically shield the carbon-bromine bond, slowing this initial, often rate-limiting, step. To overcome this, highly active catalysts are required. This is typically achieved by using bulky, electron-rich phosphine ligands which promote the formation of a coordinatively unsaturated, highly reactive 14-electron Pd(0) species.[6]

  • Transmetalation : In this step, the organic moiety from the boronic acid (or its derived boronate) is transferred to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid by converting it into a more nucleophilic boronate anion (e.g., [Ar-B(OH)₃]⁻).[7][8][9] The choice of base and solvent is critical to ensure efficient boronate formation without promoting side reactions.

  • Reductive Elimination : This final step forms the new C-C bond and regenerates the active Pd(0) catalyst. The steric clash between the two bulky organic groups on the palladium center can hinder their elimination. Again, bulky ligands are essential as they create a strained coordination sphere that accelerates the collapse of the intermediate to the desired biaryl product.[10]

Suzuki_Miyaura_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pdiil Ar-Pd(II)L₂-X pd0->pdiil Oxidative Addition pdiil_oh Ar-Pd(II)L₂-OH pdiil->pdiil_oh Anion Exchange (Base) pdiil_biaryl Ar-Pd(II)L₂-Ar' pdiil_oh->pdiil_biaryl Transmetalation pdiil_biaryl->pd0 Reductive Elimination product Ar-Ar' (Biaryl Product) pdiil_biaryl->product aryl_halide Ar-X (Aryl Halide) aryl_halide->pdiil boronic_acid Ar'-B(OH)₂ (Boronic Acid) boronic_acid->pdiil_biaryl

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Critical Parameter Optimization

Success with sterically encumbered substrates requires careful selection of each reaction component. The following sections detail the rationale for choosing the optimal catalyst, base, and solvent system.

Table 1: Catalyst & Ligand System Selection

The choice of ligand is arguably the most critical factor for coupling sterically hindered aryl bromides. Bulky, electron-rich dialkylbiaryl phosphines (Buchwald ligands) or N-heterocyclic carbenes (NHCs) are the state-of-the-art.[6] They accelerate both the oxidative addition and reductive elimination steps, which are often problematic for hindered substrates.[6]

Catalyst System (Pd Precursor + Ligand)Key Advantages for Hindered SubstratesTypical Loading (mol%)
Pd₂(dba)₃ + SPhos Excellent for ortho-substituted biaryl synthesis. SPhos is highly active and promotes fast reaction rates.1-2% Pd, 2-4% Ligand
Pd(OAc)₂ + XPhos Very broad substrate scope, including extremely hindered and electron-rich aryl halides.[1]1-2% Pd, 2-4% Ligand
Pd(OAc)₂ + RuPhos Effective for couplings involving heterocyclic partners and sterically demanding substrates.1-2% Pd, 2-4% Ligand
PEPPSI™-IPr An air- and moisture-stable Pd-NHC precatalyst. NHC ligands offer high stability and activity.2-5%

Data compiled for illustrative purposes. Optimal loading is substrate-dependent.

For Benzyl 2-(benzyloxy)-3-bromobenzoate, catalyst systems based on XPhos or SPhos are highly recommended starting points due to their proven efficacy in forming sterically congested biaryl linkages.[6]

Base and Solvent Selection

The base facilitates the crucial transmetalation step by forming the reactive boronate species.[11] For substrates containing base-sensitive functional groups like esters, the choice of base is critical to prevent hydrolysis.

  • Potassium Phosphate (K₃PO₄): A moderately strong, non-nucleophilic base. It is an excellent choice for hindered couplings and is generally compatible with ester groups.

  • Caesium Carbonate (Cs₂CO₃): Often provides superior results in challenging couplings due to the high solubility of its boronate salts and the activating effect of the caesium cation.

  • Potassium Fluoride (KF): A milder base that can be effective, especially when base-labile groups are a major concern.[11]

The solvent must solubilize all components and allow for heating. Anhydrous aprotic solvents are standard.

  • 1,4-Dioxane or Toluene: High-boiling, non-polar aprotic solvents that are excellent for Suzuki couplings. They often perform well with bulky ligand systems.

  • Tetrahydrofuran (THF): A lower-boiling option suitable for more reactive partners.

  • Aqueous Mixtures: A small amount of water (e.g., dioxane/water 10:1) is often added to solubilize the inorganic base and accelerate transmetalation.[12]

For the target substrate, a combination of K₃PO₄ or Cs₂CO₃ in 1,4-Dioxane or Toluene , with a small amount of water, provides a robust starting point.

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of Benzyl 2-(benzyloxy)-3-bromobenzoate with a generic arylboronic acid.

Materials:

  • Benzyl 2-(benzyloxy)-3-bromobenzoate (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • XPhos (0.04 equiv, 4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Deionized Water

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and hotplate

  • Inert gas manifold (Schlenk line)

  • Syringes and needles

Caption: General experimental workflow for the Suzuki coupling reaction.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Benzyl 2-(benzyloxy)-3-bromobenzoate (1.0 mmol), the arylboronic acid (1.2 mmol), K₃PO₄ (3.0 mmol), Pd(OAc)₂ (0.02 mmol), and XPhos (0.04 mmol).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and deionized water (0.5 mL) via syringe.

  • Degassing: Bubble argon through the stirred reaction mixture for 10-15 minutes to thoroughly degas the solution.

  • Reaction: Place the flask under a positive pressure of argon (e.g., using a balloon) and heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 12-24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with deionized water (20 mL) and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Troubleshooting and Potential Side Reactions

Even with an optimized protocol, challenges can arise. Below are common issues and their remedies.

ProblemProbable Cause(s)Suggested Solution(s)
No or Low Conversion - Inactive catalyst (improper handling, poor quality).- Insufficiently anhydrous solvent or wet reagents.- Inefficient base.- Use a fresh, high-quality catalyst and ligand.- Ensure all glassware is oven-dried and use anhydrous solvents.- Use a freshly ground, dry base like K₃PO₄ or Cs₂CO₃.
Homocoupling of Boronic Acid - Presence of oxygen in the reaction.- Pd(II) species causing oxidative coupling.- Thoroughly degas the reaction mixture before heating.- Ensure a robust inert atmosphere throughout the reaction.
Protodeboronation - The boronic acid is hydrolyzed back to the arene before it can transmetalate.- Common with electron-rich or heteroaryl boronic acids.- Use the boronic acid's pinacol ester for greater stability.[3]- Use a higher loading of the boronic acid (e.g., 1.5-2.0 equiv).
Dehalogenation of Starting Material - A hydride source in the reaction mixture leads to reduction instead of coupling.- Ensure solvents are pure. Some bases or additives can be a source of hydrides.- Change the ligand or solvent system.
Cleavage of Benzyl Ethers - Though unlikely under these conditions, some palladium-hydride species generated in side reactions could potentially cause hydrogenolysis.- This is a very rare side reaction. If observed, screen different catalyst systems or use milder conditions (lower temperature). Standard debenzylation requires a hydrogen source like H₂ gas, which is absent.[13][14]

Conclusion

The Suzuki-Miyaura coupling of Benzyl 2-(benzyloxy)-3-bromobenzoate is a challenging but achievable transformation. Success is predicated on a rational approach that directly addresses the significant steric hindrance posed by the ortho-benzyloxy substituent. By employing highly active catalyst systems built on bulky, electron-rich phosphine ligands such as XPhos or SPhos, in conjunction with an appropriate base like K₃PO₄ and an anhydrous solvent system, high yields of the desired biaryl products can be reliably obtained. The detailed protocol and troubleshooting guide provided herein serve as a robust starting point for researchers aiming to synthesize complex molecules derived from this valuable, sterically encumbered building block.

References

  • Lima, C. F. R. A. C., Rodrigues, A. S. M. C., Silva, V. L. M., Silva, A. M. S., & Santos, L. M. N. B. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(5), 1291-1302. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Alonso, F., Moglie, Y., & Radivoy, G. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(24), 8694–8703. [Link]

  • Li, Y., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications, 12(1), 5485. [Link]

  • Pérez-Temprano, M. H., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society, 127(24), 8694-8703. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • The Organic Chemistry Tutor. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Hkiri, S., Touil, S., Samarat, A., & Sémeril, D. (2022). Palladium-catalyzed Suzuki–Miyaura cross-coupling with α-aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus Chimie, 25(S1), 1-13. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1566–1575. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Organic Process Research & Development, 16(6), 1156–1184. [Link]

  • Ismael, A., Skrydstrup, T., & Bayer, A. (2020). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry, 18(8), 1594-1600. [Link]

  • Panduwawala, T. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. Thieme. [Link]

  • Ismael, A., Skrydstrup, T., & Bayer, A. (2020). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry, 18(8), 1594-1600. [Link]

  • Vuoti, S., et al. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. European Journal of Inorganic Chemistry, 2008(29), 4393-4402. [Link]

  • Leadbeater, N. E., & Marco, M. (2002). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. Organic Letters, 4(17), 2973–2976. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. [Link]

  • Payne, J. T., et al. (2025). Biocatalytic Cleavage of para-Acetoxy Benzyl Ethers: Application to Protecting Group Chemistry. ACS Catalysis. [Link]

  • Chemistry Unleashed by Dr. Anaji. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]

  • Kumar, A., et al. (2021). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 9, 753303. [Link]

  • Atlanchim Pharma. (2021, October 6). Science About O-Benzyl protecting groups. [Link]

  • Adinolfi, M., Barone, G., Guariniello, L., & Iadonisi, A. (2000). Chemoselective Cleavage of Benzyl Ether Protecting Groups in the Presence of Benzyloxycarbonyl Functions. Tetrahedron Letters, 41(48), 9005-9008. [Link]

  • Valeur, E., & Bradley, M. (2009). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 38(2), 606-624. [Link]

  • Gauthier, D. R., et al. (2012). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Molecules, 17(9), 10737–10748. [Link]

  • University of Windsor. (n.d.). Alcohol Protecting Groups. [Link]

  • Watanabe, T., Miyaura, N., & Suzuki, A. (1992). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Synlett, 1992(03), 207-210. [Link]

  • Chemistry Stack Exchange. (2017, July 23). What are the byproducts in a Suzuki reaction?. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Smith, C. J., et al. (2020). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 10(52), 31235-31239. [Link]

  • Smith, C. J., et al. (2020). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 10(52), 31235-31239. [Link]

Sources

Method

Application Note: Benzyl Protection Strategies in the Synthesis of Benzyl 2-(benzyloxy)-3-bromobenzoate

For Researchers, Scientists, and Drug Development Professionals Introduction Benzyl 2-(benzyloxy)-3-bromobenzoate is a valuable synthetic intermediate in medicinal chemistry and materials science, where the selective mod...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 2-(benzyloxy)-3-bromobenzoate is a valuable synthetic intermediate in medicinal chemistry and materials science, where the selective modification of the aromatic core is often required. The strategic use of protecting groups is paramount for the successful synthesis of such multifunctional molecules. Benzyl groups are a frequent choice for the concurrent protection of both phenolic hydroxyls and carboxylic acids due to their general stability across a wide range of reaction conditions and their susceptibility to removal under mild, specific conditions, most notably catalytic hydrogenolysis.[1][2][3]

This application note provides a detailed guide to the one-pot synthesis of Benzyl 2-(benzyloxy)-3-bromobenzoate from 3-bromo-2-hydroxybenzoic acid. We will explore the underlying mechanistic principles, provide a field-proven experimental protocol, and discuss key parameters for process optimization and troubleshooting.

Synthetic Strategy and Mechanistic Insights

The most efficient route to Benzyl 2-(benzyloxy)-3-bromobenzoate is a one-pot, dual benzylation of 3-bromo-2-hydroxybenzoic acid. This strategy leverages the differential acidity of the phenolic and carboxylic protons to achieve protection of both functional groups in a single synthetic operation.

The reaction proceeds via a tandem of SN2 reactions. The overall transformation is depicted below:

Synthetic_Workflow cluster_reagents Reagents & Conditions Start 3-Bromo-2-hydroxybenzoic Acid p1 Start->p1 Intermediate Dianion Intermediate p2 Intermediate->p2 Product Benzyl 2-(benzyloxy)-3-bromobenzoate p1->Intermediate  + Base (e.g., K₂CO₃)  Deprotonation p2->Product  + Benzyl Bromide  Dual SN2 Attack Base ≥2 eq. K₂CO₃ Solvent DMF or Acetonitrile AlkylatingAgent ≥2 eq. Benzyl Bromide Temperature 50-80 °C

Figure 1. Overall workflow for the one-pot synthesis.

Mechanistic Steps:

  • Deprotonation: In the presence of a suitable base, such as potassium carbonate (K₂CO₃), both the phenolic hydroxyl group and the carboxylic acid are deprotonated.[4] The phenolic proton is significantly more acidic than the carboxylic acid proton and is removed first, but with a sufficient amount of base, the carboxylate is readily formed. This generates a dianionic intermediate that is highly nucleophilic. Apolar aprotic solvents like DMF or acetonitrile are preferred as they do not solvate the nucleophile, thus accelerating the reaction rate.[5][6]

  • O-Alkylation (Williamson Ether Synthesis): The resulting phenoxide ion attacks the electrophilic benzylic carbon of benzyl bromide in a classic SN2 reaction.[6][7] This forms the benzyl ether linkage. This reaction works best with primary halides like benzyl bromide; secondary or tertiary halides would lead to competing elimination reactions.[5][7]

  • Esterification: Concurrently, the carboxylate anion attacks a second molecule of benzyl bromide, also via an SN2 mechanism, to form the benzyl ester.[8][9]

By using at least two equivalents of both the base and benzyl bromide, both functional groups can be capped in a single, efficient process.

Detailed Experimental Protocol

This protocol describes a representative one-pot synthesis of Benzyl 2-(benzyloxy)-3-bromobenzoate.

Materials and Reagents:

  • 3-Bromo-2-hydroxybenzoic acid (1.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.5 eq)

  • Benzyl Bromide (BnBr) (2.2 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-2-hydroxybenzoic acid (1.0 eq) and anhydrous DMF (approx. 10 mL per gram of starting material).

  • Add finely powdered anhydrous potassium carbonate (2.5 eq) to the suspension.

  • Add benzyl bromide (2.2 eq) to the mixture dropwise at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir vigorously for 4-8 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase. The disappearance of the polar starting material and the appearance of a less polar product spot indicates reaction progression.

  • After the reaction is complete (as judged by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water (approx. 3x the volume of DMF).

  • Extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with deionized water, saturated NaHCO₃ solution to remove any unreacted starting acid, and finally with brine.[4][5]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane, to afford Benzyl 2-(benzyloxy)-3-bromobenzoate as a pure solid or oil.

Characterization:

Process Optimization and Troubleshooting

The success of this synthesis depends on several critical parameters. The following table summarizes key variables and their potential impact on the reaction outcome.

ParameterRecommended ConditionRationale & Optimization NotesPotential Issues & Solutions
Base Anhydrous K₂CO₃ or Cs₂CO₃ (≥2 eq)Mild, effective base for deprotonating both phenol and carboxylic acid.[4] Cs₂CO₃ is more soluble and can accelerate the reaction but is more expensive.Incomplete Reaction: Base may be wet or not strong enough. Ensure anhydrous conditions. Consider a stronger base like NaH, but use with extreme caution as it is highly reactive.[5]
Solvent Anhydrous DMF or AcetonitrilePolar aprotic solvents enhance the nucleophilicity of the anions, accelerating the SN2 reaction.[5][6]Slow Reaction: Protic solvents (e.g., ethanol) will solvate the nucleophiles and significantly slow the reaction. Ensure the solvent is anhydrous.
Alkylating Agent Benzyl Bromide (≥2 eq)Benzyl bromide is more reactive than benzyl chloride. A slight excess ensures complete reaction.Byproducts: Excess benzyl bromide can lead to the formation of dibenzyl ether.[11] Use of a minimal effective excess (e.g., 2.1-2.2 eq) is recommended.
Temperature 50-100 °CProvides sufficient thermal energy for the reaction to proceed at a reasonable rate.[6]Side Reactions: Excessively high temperatures can promote side reactions and decomposition. Monitor temperature carefully.
Moisture Anhydrous conditionsWater can hydrolyze benzyl bromide to benzyl alcohol and quench the base, reducing yield.[11]Low Yield: Use oven-dried glassware and anhydrous solvents and reagents.

Benzyl Group Deprotection

A key advantage of using benzyl protecting groups is their facile removal. While stable to many conditions, they are typically cleaved via palladium-catalyzed hydrogenation or transfer hydrogenolysis, yielding the free acid/phenol and toluene as a byproduct.[1][2] This method is often compatible with other functional groups that might be sensitive to acidic or basic cleavage conditions.[12]

Conclusion

The one-pot dual benzylation of 3-bromo-2-hydroxybenzoic acid is an efficient and robust method for the synthesis of Benzyl 2-(benzyloxy)-3-bromobenzoate. By carefully controlling reaction parameters such as the choice of base, solvent, and temperature, and by maintaining anhydrous conditions, researchers can achieve high yields of the desired product. This application note provides the necessary mechanistic understanding and a practical protocol to empower scientists in their synthetic endeavors.

References

  • 1

  • 4

  • [Synthesis and Butyllithium-Induced Cyclisation of 2-Benzyloxyphenylphosphonamidates Giving 2,3-Dihydrobenzo[d][1][2]oxaphospholes.]([Link])

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Application

scale-up synthesis methods for Benzyl 2-(benzyloxy)-3-bromobenzoate

Application Note: AN-SYN-2026-04 Process Development & Scale-Up Guide: Benzyl 2-(benzyloxy)-3-bromobenzoate Strategic Analysis & Retrosynthesis Target Molecule: Benzyl 2-(benzyloxy)-3-bromobenzoate CAS: N/A (Derivative o...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SYN-2026-04 Process Development & Scale-Up Guide: Benzyl 2-(benzyloxy)-3-bromobenzoate

Strategic Analysis & Retrosynthesis

Target Molecule: Benzyl 2-(benzyloxy)-3-bromobenzoate CAS: N/A (Derivative of 3-Bromosalicylic acid, CAS 3883-95-2) Application: Key intermediate for functionalized xanthones, biaryl ethers, and antiviral pharmacophores.

Executive Summary: The synthesis of Benzyl 2-(benzyloxy)-3-bromobenzoate is classically achieved via the double alkylation of 3-bromosalicylic acid. While laboratory-scale methods often utilize Dimethylformamide (DMF) with sodium hydride (NaH), these conditions are hazardous and operationally difficult at kilogram scale due to hydrogen evolution and aqueous waste burden.

This guide details a Robust Scalable Process (RSP) utilizing a One-Pot, Bis-Alkylation strategy. We replace NaH/DMF with Potassium Carbonate (


) in Methyl Ethyl Ketone (MEK). This change eliminates cryogenic requirements, mitigates hydrogen off-gassing, and allows for a simplified crystallization-based isolation, bypassing the need for silica gel chromatography.
Retrosynthetic Pathway

Retrosynthesis cluster_0 Strategic Disconnection Target Benzyl 2-(benzyloxy)-3-bromobenzoate (Target) Inter Intermediate: 3-Bromo-2-hydroxybenzoic acid (3-Bromosalicylic Acid) Inter->Target Bis-Alkylation (One-Pot) Reagent Reagent: Benzyl Bromide (BnBr) Reagent->Target

Figure 1: Retrosynthetic analysis highlighting the convergent one-pot bis-alkylation strategy.

Reaction Engineering & Critical Process Parameters (CPPs)

The primary challenge in this synthesis is the steric hindrance imposed by the bromine atom at the C3 position, which retards the nucleophilic attack of the phenolate oxygen (C2) onto the benzyl bromide.

Mechanistic Insight

The reaction proceeds via two distinct


 events:
  • Fast Step: Deprotonation of the carboxylic acid (

    
    ) and rapid esterification.
    
  • Rate-Limiting Step: Deprotonation of the phenol (

    
    ) and etherification. The ortho-bromo substituent creates steric bulk, requiring higher thermal energy (reflux) to drive completion.
    
Process Optimization Matrix
ParameterLaboratory Standard (Avoid)Scale-Up Recommended (Adopt)Rationale
Solvent DMF (Dimethylformamide)MEK (Methyl Ethyl Ketone) DMF is difficult to remove (high BP) and causes emulsion issues during workup. MEK (BP 80°C) allows higher reaction temp than Acetone but is easily removed.
Base NaH (Sodium Hydride)

(Milled)
NaH releases

gas (explosion hazard). Milled

provides sufficient basicity without gas evolution.
Stoichiometry 1.0 eq Acid : 2.0 eq BnBr1.0 eq Acid : 2.4 eq BnBr Excess Benzyl bromide drives the sterically hindered phenol alkylation to completion.
Catalyst NoneTBAI (1 mol%) Tetrabutylammonium iodide acts as a Phase Transfer Catalyst and facilitates Finkelstein exchange (

), accelerating the reaction.

Detailed Protocol: 1.0 kg Scale-Up

Safety Warning: Benzyl bromide is a severe lachrymator and skin irritant. All operations must be performed in a functioning fume hood. Wear full PPE including a respirator if handling open vessels.[1]

Materials Bill of Materials (BOM)
  • Substrate: 3-Bromosalicylic acid (1.00 kg, 4.61 mol)

  • Reagent: Benzyl bromide (1.89 kg, 11.06 mol, 2.4 equiv)

  • Base: Potassium carbonate, anhydrous, milled (1.91 kg, 13.8 mol, 3.0 equiv)

  • Catalyst: Tetrabutylammonium iodide (TBAI) (17.0 g, 0.046 mol, 0.01 equiv)

  • Solvent: Methyl Ethyl Ketone (MEK) (10.0 L, 10 vol)

  • Quench: Triethylamine (TEA) or Glycine (100 g)

Step-by-Step Procedure

Phase 1: Reaction Initiation

  • Reactor Setup: Equip a 20 L jacketed glass reactor with an overhead mechanical stirrer (impeller type: pitch-blade), reflux condenser, nitrogen inlet, and internal temperature probe.

  • Charging: Charge MEK (10 L) to the reactor. Start stirring at 150 RPM.

  • Solids Addition: Charge 3-Bromosalicylic acid (1.00 kg) and TBAI (17.0 g).

  • Base Addition: Add milled

    
     (1.91 kg) in three portions over 15 minutes to minimize clumping. Note: Suspension will be thick.
    
  • Reagent Addition: Add Benzyl bromide (1.89 kg) via addition funnel over 30 minutes.

    • Observation: Mild exotherm may occur.[2] Ensure internal temp

      
      .
      

Phase 2: Reaction & Monitoring 6. Heating: Ramp reactor jacket temperature to 85°C to achieve vigorous reflux (Internal temp


).
7.  Agitation:  Increase stirring to 250 RPM to ensure suspension homogeneity.
8.  Duration:  Reflux for 12–16 hours.
9.  IPC (In-Process Control):  Sample 50 

aliquot, dilute in MeCN. Analyze via HPLC.
  • Specification: < 1.0% Mono-benzylated intermediate remaining.[3][4]

Phase 3: Quench & Work-up (Crucial for Safety) 10. Cooling: Cool reactor to 20–25°C. 11. Scavenging Excess BnBr: Add Triethylamine (150 mL) or Glycine (100 g dissolved in water). Stir for 2 hours at ambient temperature.

  • Mechanism:[3][5][6] Reacts with residual lachrymatory Benzyl bromide to form water-soluble quaternary ammonium salts, making the workup safe for operators [1].
  • Filtration: Filter the reaction mixture to remove inorganic salts (
    
    
    ). Wash the filter cake with MEK (2 L).
  • Concentration: Transfer filtrate to a rotovap or distillation unit. Concentrate under vacuum to approximately 30% of original volume (thick oil).

Phase 4: Crystallization & Isolation 14. Phase Change: Add Ethanol (5 L) to the oily residue. Heat to 60°C until a clear solution is obtained. 15. Crystallization: Cool slowly to 0–5°C over 4 hours. Seed crystals may be added at 35°C if available. 16. Filtration: Collect the white crystalline solid via vacuum filtration. 17. Drying: Dry in a vacuum oven at 45°C for 24 hours.

Expected Yield: 1.55 – 1.65 kg (85–90%) Purity: > 98% (HPLC area)

Analytical & Quality Control

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 5

    
    ).
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 50% B to 95% B over 15 mins.

  • Detection: UV @ 254 nm (Benzoate absorption) and 210 nm.

Process Flow Diagram (Graphviz)

ProcessFlow Start Start: 3-Bromosalicylic Acid React Reaction: MEK, K2CO3, BnBr Reflux 16h Start->React IPC IPC Check: HPLC < 1% Mono-ester React->IPC IPC->React Incomplete Quench Safety Quench: Add Triethylamine (Neutralize excess BnBr) IPC->Quench Pass Filter Filtration: Remove KBr/K2CO3 salts Quench->Filter Cryst Crystallization: Ethanol/Cooling Filter->Cryst Final Final Product: Benzyl 2-(benzyloxy)-3-bromobenzoate Cryst->Final

Figure 2: Process flow diagram illustrating the critical path from reaction to isolation.

Troubleshooting & Safety Notes

IssueProbable CauseCorrective Action
Low Conversion "Stalling" at mono-ester stage.The 3-Br steric hindrance is significant. Add 0.1 eq more TBAI or increase reflux time. Ensure agitation is vigorous to suspend

.
Emulsion in Workup Residual DMF (if used) or fine salts.Use MEK as recommended. If emulsion occurs, filter through Celite before phase separation.
Product Color Oxidation of phenol or impurities.Recrystallize from Ethanol/Heptane (1:1).
Safety Benzyl Bromide spill.[1][3]Neutralize immediately with 10% aqueous ammonia or glycine solution. Do not wipe with dry paper towels (disperses vapors).

References

  • Laird, T. (2020). Scale-up of Chemical Processes: Safety and Handling of Benzyl Halides. Organic Process Research & Development. [Link] (General reference for benzylic halide safety).

  • PubChem. (2025).[7] 3-Bromo-2-hydroxybenzoic acid Compound Summary. National Library of Medicine. [Link]

  • Organic Chemistry Portal. (2024). Benzylic Substitution and Benzylation Protocols. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Benzyl 2-(benzyloxy)-3-bromobenzoate Synthesis

Status: Operational Ticket ID: #SYN-BB3B-OPT Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #SYN-BB3B-OPT Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Yield Improvement & Troubleshooting for Sterically Hindered Salicylate Alkylation

Executive Summary

You are encountering yield suppression in the synthesis of Benzyl 2-(benzyloxy)-3-bromobenzoate . This reaction involves the simultaneous protection of both the carboxylic acid and the phenolic hydroxyl group of 3-bromo-2-hydroxybenzoic acid (3-bromosalicylic acid) using benzyl bromide (BnBr).

The Core Challenge: The 3-bromo substituent exerts significant steric hindrance at the ortho position relative to the phenol and the meta position relative to the carboxylate. Furthermore, the intramolecular hydrogen bond between the phenol and the carbonyl oxygen (characteristic of salicylates) reduces the nucleophilicity of the phenoxide, making the second alkylation step (ether formation) the rate-limiting bottleneck.

This guide replaces standard "textbook" protocols with a high-efficiency Cesium-Promoted Finkelstein workflow designed to overcome these specific kinetic barriers.

Module 1: The Optimized Protocol (Gold Standard)

Do not rely on standard Potassium Carbonate (


) / Acetone methods for this substrate; the reaction will stall at the mono-benzylated intermediate.
Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
3-Bromosalicylic acid 1.0SubstrateDry thoroughly before use.[1]
Benzyl Bromide (BnBr) 2.5ElectrophileExcess required to drive kinetics.
Cesium Carbonate (

)
3.0BaseCrucial: Higher solubility/basicity than

.
TBAI (Tetra-n-butylammonium iodide)0.1 (10 mol%)CatalystConverts BnBr

BnI in situ.
DMF (N,N-Dimethylformamide)[0.5 M]SolventPolar aprotic is essential.[2]
Step-by-Step Workflow
  • Activation: Charge a round-bottom flask with 3-bromosalicylic acid (1.0 eq),

    
     (3.0 eq), and TBAI (10 mol%). Add anhydrous DMF. Stir at room temperature for 30 minutes.
    
    • Why: This pre-forms the "naked" cesium dicarboxylate salt, breaking the intramolecular H-bond.

  • Addition: Add Benzyl Bromide (2.5 eq) dropwise.

  • Reaction: Heat to 60°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 8:2).

    • Endpoint: Disappearance of the mono-benzylated intermediate (often a lower Rf spot than the product).

  • The "Scavenger" Quench (Yield Saver): Once conversion is complete, add N,N-Dimethylethylenediamine (0.5 eq relative to excess BnBr) and stir for 30 mins at RT.

    • Why: This converts unreacted Benzyl Bromide into a water-soluble amine salt, preventing "oiling out" during crystallization.[2]

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove the scavenger-BnBr adduct), then saturated

    
    , then Brine.
    
  • Isolation: Evaporate solvent. Recrystallize from hot Ethanol or Hexane/EtOAc.

Module 2: The Mechanism & Logic (Why this works)

Standard alkylation fails here because the 3-bromo group physically blocks the approach of the electrophile. We utilize two synergistic effects to overcome this:

  • The Cesium Effect: The large ionic radius of Cesium (

    
    ) minimizes ion-pairing with the phenoxide/carboxylate anions in organic solvents. This creates "naked anions" that are significantly more nucleophilic than those paired with Potassium or Sodium [1].
    
  • The Finkelstein Boost: TBAI facilitates a catalytic halide exchange. It reacts with Benzyl Bromide to form Benzyl Iodide transiently. Iodide is a better leaving group than bromide, accelerating the

    
     attack by the hindered phenoxide [2].
    

ReactionPathway SM 3-Bromosalicylic Acid Salt Cesium Dianion Salt SM->Salt Cs2CO3 DMF Mono Mono-Ester Intermediate Salt->Mono Fast Product Benzyl 2-(benzyloxy)- 3-bromobenzoate Mono->Product Slow (Steric Hindrance) BnBr Benzyl Bromide BnI Benzyl Iodide BnBr->BnI TBAI (Finkelstein) BnI->Mono Accelerates Step 2 BnI->Product Enhanced Electrophile TBAI TBAI (Catalyst)

Figure 1: Reaction pathway highlighting the rate-limiting second alkylation and the catalytic acceleration via in-situ Benzyl Iodide formation.[2]

Module 3: Troubleshooting Guide
SymptomProbable CauseCorrective Action
Product is an inseparable oil / Sludge Excess Benzyl Bromide remains in the crude.Do not column. Use the amine scavenger quench (Step 4 in protocol). Benzyl bromide acts as a solvent, preventing crystal lattice formation.[2]
Stalled at Mono-Benzylated Product Steric hindrance of the 3-Br group is blocking the phenol alkylation.Switch base from

to

. Ensure TBAI is present. Increase temp to 80°C (watch for hydrolysis).
Low Yield after Workup Hydrolysis of the ester during aqueous wash.Avoid strong bases (NaOH) during workup. Use cold saturated

. Ensure the reaction mixture is cooled before adding water.
Dark/Black Reaction Mixture Oxidation of the phenol or polymerization of BnBr.Degas DMF with Nitrogen before use. Run reaction under

atmosphere.
Module 4: Diagnostic Flowchart

Use this decision tree to diagnose yield failures in real-time.

TroubleshootingTree Start Yield < 70% or Impure Product CheckTLC Check TLC: Is SM/Mono present? Start->CheckTLC YesMono Incomplete Conversion CheckTLC->YesMono Yes NoMono Conversion OK, Isolation Issue CheckTLC->NoMono No BaseCheck Using K2CO3? YesMono->BaseCheck Oily Product is Oily/Sticky? NoMono->Oily TempCheck Reaction Temp < 60°C? IncreaseHeat Increase to 60-80°C TempCheck->IncreaseHeat Yes BaseCheck->TempCheck No (Using Cs2CO3) AddTBAI Add 10% TBAI Switch to Cs2CO3 BaseCheck->AddTBAI Yes Scavenger Residual BnBr detected? Use Amine Scavenger Oily->Scavenger Yes Hydrolysis Ester Hydrolysis? Check pH of Workup Oily->Hydrolysis No

Figure 2: Diagnostic decision tree for identifying yield loss mechanisms.

Module 5: Frequently Asked Questions (FAQ)

Q: Can I use Acetone instead of DMF? A: Yes, but with caveats. Acetone refluxes at ~56°C, which might be too low to drive the sterically hindered etherification of the 3-bromo phenol to completion. If you must use Acetone, you must use TBAI and likely extend reaction time to 12-18 hours.[2]

Q: Why not use Sodium Hydride (NaH)? A: NaH is effective but risky. It generates Hydrogen gas and requires strictly anhydrous conditions. If your DMF is "wet," NaH will generate NaOH, which will rapidly hydrolyze your newly formed ester, destroying the product.[2]


 offers the best balance of safety and nucleophilic activation.

Q: How do I remove the yellow color from the final crystals? A: The yellow color often comes from traces of iodine (from TBAI) or oxidized benzyl bromide. Wash the organic layer with a 10% Sodium Thiosulfate (


) solution during workup to reduce iodine, yielding white crystals.
References
  • The Cesium Effect in Organic Synthesis

    • Flessner, T. and Doye, S. (1999).[2] "Cesium carbonate: A powerful base for organic synthesis."[3] Journal of Practical Chemistry, 341(2), 186-190.[2]

    • Note: Explains the "naked anion" theory improving alkyl
    • [2]

  • TBAI Catalysis (Finkelstein Reaction)

    • Czernecki, S., Georgoulis, C., & Provelenghiou, C. (1976).[2][4] "New method for the benzylation of hindered sugar hydroxyls." Tetrahedron Letters, 17(39), 3535-3536.[2]

    • Note: Foundational paper establishing TBAI as a catalyst for hindered benzylations.[4]

    • [2]

  • Removal of Excess Benzyl Bromide

    • BenchChem Technical Support.[1] (2025).[1] "Troubleshooting: Removing Benzyl Bromide from Reaction Mixtures."

    • Note: Validates the use of amine scavengers or hydrolysis techniques to purify benzyl esters.
    • (General Reference)

Sources

Optimization

Technical Support Center: Purification Protocols for Benzyl 2-(benzyloxy)-3-bromobenzoate

Case ID: REC-Bn-3Br-Benz Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Physicochemical Profile User Query: "I am synthesizing Benzyl 2-(benzyloxy)-3-brom...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: REC-Bn-3Br-Benz Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Physicochemical Profile

User Query: "I am synthesizing Benzyl 2-(benzyloxy)-3-bromobenzoate and struggling to find the correct recrystallization solvent. The product often oils out or retains benzyl bromide impurities."

Technical Analysis: Benzyl 2-(benzyloxy)-3-bromobenzoate is a highly lipophilic, poly-aromatic ester. Unlike simple benzyl benzoates (which are often liquids or low-melting solids), the addition of the ortho-benzyloxy group and the meta-bromo substituent increases molecular rigidity and molecular weight, typically resulting in a crystalline solid. However, its high solubility in organic solvents and low melting point relative to highly polar salts make it prone to "oiling out" (supercooling) rather than crystallizing.

Key Physicochemical Characteristics:

  • Lipophilicity (LogP): High (>4.5 predicted).

  • Solubility: Soluble in DCM, Ethyl Acetate, THF, Toluene. Insoluble in Water. Sparingly soluble in cold Hexanes/Heptane.

  • Common Impurities: Benzyl bromide (starting material), Benzyl alcohol (hydrolysis byproduct), 3-bromosalicylic acid derivatives.

Primary Recrystallization Protocols

We have identified two distinct solvent systems based on your specific impurity profile.

Method A: The "Non-Polar" System (Hexanes/Ethyl Acetate)

Best for: Removing polar impurities and maximizing yield.

The Logic: This binary system utilizes Ethyl Acetate (EtOAc) to solvate the compound and Hexanes as an anti-solvent to force nucleation. This is the standard protocol for lipophilic benzyl esters [1, 3].

ParameterSpecification
Solvent A (Good Solvent) Ethyl Acetate (EtOAc)
Solvent B (Anti-Solvent) Hexanes (or Heptane for higher boiling point)
Starting Ratio 1:4 (EtOAc:Hexanes)
Temperature Range Dissolve at reflux (~70°C); Crystallize at 4°C to -20°C

Protocol:

  • Dissolve the crude solid in the minimum amount of boiling EtOAc.

  • Once dissolved, slowly add hot Hexanes until the solution becomes slightly turbid (cloudy).

  • Add a few drops of hot EtOAc to clear the turbidity.

  • Remove from heat and allow to cool to room temperature slowly (insulate the flask with a towel if necessary).

  • Once at RT, transfer to a fridge (4°C) or freezer (-20°C).

Method B: The "Alcoholic" System (Ethanol or Isopropanol)

Best for: Removing Benzyl Bromide/Benzyl Alcohol impurities.

The Logic: Benzyl bromide and benzyl alcohol are highly soluble in cold ethanol. If your product has a melting point >50°C, it will crystallize out of cooling ethanol while the liquid impurities remain in the mother liquor [1].

ParameterSpecification
Solvent Absolute Ethanol (or Isopropanol)
Concentration ~5-10 mL solvent per gram of solute
Critical Step Must scratch glass or seed to prevent supercooling.

Troubleshooting Guide (FAQ)

Q1: My product is "oiling out" (forming a gum) instead of crystallizing. How do I fix this?

Diagnosis: This is a classic issue with benzyl esters. It occurs when the compound separates as a liquid phase before it can nucleate as a solid (Liquid-Liquid Phase Separation).

Corrective Actions:

  • The "Seeding" Technique: Save a tiny amount of crude solid before dissolving. When the solution cools and becomes turbid, add this "seed" crystal. This provides a template for the lattice to form.

  • Reheat and Dilute: You may have saturated the solution at too high a temperature. Re-dissolve the oil by heating and adding slightly more solvent (dilution prevents immediate saturation upon cooling).

  • Slow Down Cooling: Rapid cooling traps impurities and forces oiling. Wrap the flask in aluminum foil and a towel to cool over 2-3 hours.

Q2: I still smell Benzyl Bromide (lachrymator) in my purified solid.

Diagnosis: Benzyl bromide can get trapped in the crystal lattice or adhere to the surface. Corrective Action:

  • Trituration: Before recrystallizing, suspend your crude solid in cold Pentane or Hexane and sonicate. Benzyl bromide is very soluble in alkanes; your product is less so. Filter the solid, then proceed to recrystallization.

  • Chemical Wash: Dissolve crude in EtOAc and wash with 10% aqueous Diethylamine or Ammonia . This converts benzyl bromide to a water-soluble amine salt, which is removed in the aqueous layer.

Q3: Can I use Acetone?

Answer: Generally, No . Acetone is too good a solvent for this class of molecule. You will likely lose too much yield in the mother liquor unless you use water as an anti-solvent (Acetone/Water), which often leads to oiling out for lipophilic esters.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct purification route based on your crude material's state.

Recrystallization_Workflow Start Crude Material Analysis State Physical State? Start->State Solid Solid / Sticky Solid State->Solid Yes Oil Persistent Oil / Gum State->Oil Yes Impurity Main Impurity? Solid->Impurity PreTreat Pre-treatment: Silica Plug Filtration (Elute w/ 10% EtOAc/Hex) Oil->PreTreat Must remove gross impurities BnBr Benzyl Bromide / Alcohol (Smells/Liquid impurities) Impurity->BnBr Lipophilic Liquids Salts Salts / Polar byproduct Impurity->Salts Polar Solids MethodB Method B: Hot Ethanol (Single Solvent) BnBr->MethodB Liquids stay in EtOH MethodA Method A: Hexanes/EtOAc (Binary System) Salts->MethodA Salts insol. in Hex/EtOAc PreTreat->Solid Evaporate

Caption: Decision matrix for selecting solvent systems based on physical state and impurity profile.

Comparative Data: Solvent Efficacy

Solvent SystemPolarity IndexDissolution Power (Hot)Impurity RejectionRisk of Oiling
Hexanes / EtOAc Low-MediumHighExcellent (for polar impurities)Moderate
Ethanol (100%) HighMediumExcellent (for Benzyl Bromide)High
Toluene / Hexane LowVery HighGoodLow
Acetonitrile Medium-HighHighPoor (Co-solubility likely)Very High

References

  • BenchChem. (2025).[1][2] Work-up procedures to remove impurities from Benzyl 2-bromonicotinate products. Retrieved from .

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for ester purification).

  • Organic Syntheses. (1922). Benzyl Benzoate Synthesis and Purification. Org.[3] Synth. 1922, 2,[3] 5. Link.

  • Royal Society of Chemistry. (2025). Spectroscopic data for benzyl 3-bromobenzoate analogs.Link.

Sources

Troubleshooting

stability of Benzyl 2-(benzyloxy)-3-bromobenzoate under basic conditions

Technical Support Center: Stability Guide for Benzyl 2-(benzyloxy)-3-bromobenzoate Executive Summary You are inquiring about the stability of Benzyl 2-(benzyloxy)-3-bromobenzoate in basic media. As a Senior Application S...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Guide for Benzyl 2-(benzyloxy)-3-bromobenzoate

Executive Summary

You are inquiring about the stability of Benzyl 2-(benzyloxy)-3-bromobenzoate in basic media. As a Senior Application Scientist, I must advise you that while the benzyl ether and aryl bromide moieties are robust, the benzyl ester is the "soft spot" of this molecule.

Under basic conditions, this molecule faces two primary degradation pathways driven by the electrophilicity of the carbonyl carbon:

  • Saponification (Hydrolysis): In the presence of water/hydroxide.

  • Transesterification: In the presence of alcoholic solvents (e.g., Methanol, Ethanol).[1]

The ortho-benzyloxy group provides significant steric shielding, which slows these reactions compared to unsubstituted benzoates, but it does not prevent them.

Part 1: The Stability Dashboard

ConditionStability StatusPrimary Degradant / ProductRisk Level
Aq. NaOH / LiOH / KOH Unstable 2-(benzyloxy)-3-bromobenzoic acid🔴 High
K₂CO₃ / Cs₂CO₃ (Anhydrous) Metastable Stable if strictly anhydrous; hydrolyzes with trace water.🟡 Medium
MeOH / NaOMe Unstable Methyl 2-(benzyloxy)-3-bromobenzoate🔴 High
Tertiary Amines (Et₃N, DIPEA) Stable N/A (Generally safe at RT)🟢 Low
Ammonia / Primary Amines Unstable Amide formation (Aminolysis)🔴 High

Part 2: Detailed Degradation Pathways

The Hydrolysis Hazard (Saponification)

The most common issue researchers face with this scaffold is the unintended loss of the benzyl protecting group on the carboxylate.

  • Mechanism: Hydroxide ions (

    
    ) attack the carbonyl carbon.[2] The tetrahedral intermediate collapses, expelling benzyl alcohol (
    
    
    
    ) and forming the carboxylate.
  • The Ortho-Effect: The 2-benzyloxy group is bulky. This steric hindrance creates a "kinetic barrier," making the hydrolysis slower than in a para-substituted benzoate. However, the 3-bromo group is electron-withdrawing (inductive effect), which increases the electrophilicity of the carbonyl, partially counteracting the steric shielding.

  • Outcome: You will isolate the free acid: 2-(benzyloxy)-3-bromobenzoic acid .

The Transesterification Trap

This is the most frequent "silent failure" in the lab.

  • Scenario: You attempt a reaction using

    
     in Methanol or Ethanol.
    
  • Mechanism: The solvent acts as a nucleophile.[1] Methoxide (

    
    ) is generated in equilibrium and attacks the ester. Because methanol is the solvent (high concentration), the equilibrium shifts entirely to the methyl ester.
    
  • Outcome: You isolate Methyl 2-(benzyloxy)-3-bromobenzoate . The mass spectrum will show a shift of

    
     (Loss of Benzyl, gain of Methyl).
    
Stability of the Ether and Bromide
  • Benzyl Ether (Position 2): Highly stable to base.[3] It requires Lewis acids (

    
    ) or Hydrogenolysis (
    
    
    
    ) for cleavage. It will remain intact during ester hydrolysis.
  • Aryl Bromide (Position 3): Generally stable.[4] It will not undergo elimination (

    
    ) or substitution (
    
    
    
    ) under standard basic conditions (NaOH, Carbonates) because the ring is not sufficiently electron-deficient. However, avoid Palladium catalysts in the presence of base, which could trigger cross-coupling.

Part 3: Reaction Pathway Visualization

The following diagram illustrates the competing pathways your molecule faces in basic media.

StabilityPathways Start Benzyl 2-(benzyloxy)-3-bromobenzoate (Starting Material) Hydrolysis 2-(benzyloxy)-3-bromobenzoic acid (Hydrolysis Product) Start->Hydrolysis Aq. NaOH/LiOH (Saponification) Transester Methyl 2-(benzyloxy)-3-bromobenzoate (Transesterification Product) Start->Transester MeOH / K2CO3 (Solvent Attack) Amide Benzamide Derivative (Aminolysis Product) Start->Amide R-NH2 / Base (Nucleophilic Attack)

Figure 1: Competing reaction pathways for Benzyl 2-(benzyloxy)-3-bromobenzoate under basic conditions.

Part 4: Troubleshooting & FAQs

Q1: I used K₂CO₃ in DMF to alkylate a different part of the molecule, but my yield is low. Where is my ester?

  • Diagnosis: If your DMF was "wet" (contained water), the hydroxide generated from

    
     caused partial hydrolysis.
    
  • Fix: Use strictly anhydrous DMF and dry your inorganic base (

    
    ) in an oven before use. Alternatively, use a non-nucleophilic organic base like DIPEA if the reaction permits.
    

Q2: My LC-MS shows a peak with mass [M-76]. What happened?

  • Diagnosis: This corresponds to the loss of the Benzyl group (

    
    ) and addition of a Methyl group (
    
    
    
    ). Total change:
    
    
    .[5]
  • Cause: You likely used Methanol as a solvent or quenching agent in the presence of base.

  • Fix: Switch to non-nucleophilic solvents like THF, DCM, or Toluene. If an alcohol is required, use Benzyl Alcohol (the same as your ester group) to make the transesterification "invisible" (degenerate exchange).

Q3: Can I selectively hydrolyze the ester without touching the ether or bromine?

  • Answer: Yes. This is the standard deprotection method.

  • Protocol: Dissolve substrate in THF/Water (3:1). Add 2.0 eq LiOH. Stir at RT. The steric bulk of the 2-benzyloxy group may require heating to 50°C for completion. The ether and bromine will remain perfectly intact.

Q4: I need to remove the Benzyl Ether (position 2) but keep the Benzyl Ester. Can I use base?

  • Answer: No. Base will attack the ester first. To remove the ether selectively, you need specialized conditions (e.g., mild Lewis acids like

    
     or oxidative cleavage if applicable), but standard hydrogenolysis will cleave both benzyl groups.
    

Part 5: Troubleshooting Decision Tree

Use this logic flow to diagnose unexpected results in your experiments.

TroubleshootingTree Start Problem Detected CheckMass Check LC-MS / NMR Start->CheckMass MassLoss Mass = [M-90] (Carboxylic Acid) CheckMass->MassLoss Acid formed MassShift Mass = [M-76] (Methyl Ester) CheckMass->MassShift Wrong Ester NoChange Starting Material Recovered CheckMass->NoChange No Reaction Sol_Hydrolysis Cause: Water in solvent. Fix: Dry solvent/base. MassLoss->Sol_Hydrolysis Sol_Transester Cause: MeOH/EtOH used. Fix: Switch to THF/DMF. MassShift->Sol_Transester Sol_Sterics Cause: Steric Hindrance. Fix: Heat to 50°C or use stronger base (KOH). NoChange->Sol_Sterics

Figure 2: Diagnostic logic for impurity identification.

References

  • Greene's Protective Groups in Organic Synthesis . (Wiley-Interscience).[6] Detailed analysis of Benzyl Ester and Benzyl Ether stability profiles.

  • Kinetic Study of Hydrolysis of Benzoates: Ortho Substituent Effects . (ResearchGate/J. Chem. Soc). Explains the steric retardation of hydrolysis by ortho-substituents.

  • Transesterification Mechanisms . (Master Organic Chemistry).[7] Fundamental principles of base-catalyzed ester exchange in alcoholic solvents.

  • Benzyl Ethers - Protecting Groups . (Organic Chemistry Portal). Confirms the stability of benzyl ethers to basic hydrolysis conditions.

Sources

Reference Data & Comparative Studies

Validation

Comprehensive 13C NMR Spectral Guide: Benzyl 2-(benzyloxy)-3-bromobenzoate

Executive Summary Benzyl 2-(benzyloxy)-3-bromobenzoate (CAS: 2385018-47-1) is a critical regioselective intermediate often employed in the synthesis of complex salicylate-based pharmacophores. Its structural integrity re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzyl 2-(benzyloxy)-3-bromobenzoate (CAS: 2385018-47-1) is a critical regioselective intermediate often employed in the synthesis of complex salicylate-based pharmacophores. Its structural integrity relies on the dual protection of the 3-bromosalicylic acid core: a benzyl ester at the C1-carboxylate and a benzyl ether at the C2-phenolic position.

This guide provides a comparative spectral analysis designed for drug development professionals. Unlike standard data sheets, this document contextualizes the 13C NMR spectral signature of the target against its primary synthetic precursors and structural analogs. This approach ensures rapid identification of incomplete benzylation (a common process impurity) and regioisomeric errors during scale-up.

Structural Segmentation & Diagnostic Zones

To accurately interpret the 13C NMR spectrum, the molecule is segmented into three distinct magnetic environments. The coexistence of two benzyl groups (ester vs. ether) creates a unique spectral fingerprint in the aliphatic region (~65–75 ppm).

ZoneMoietyKey Chemical Shift Features (

, ppm)
A Benzoate Core C=O (165.0) ; C-2 (155-158) ; C-3 (112-115) . The C-3 position is shielded by the ortho-alkoxy group and the bromine atom.
B Benzyl Ester OCH

(~67.0)
. Diagnostic of the carboxylate linkage. Slightly upfield relative to the ether.
C Benzyl Ether OCH

(~71.0)
. Diagnostic of the phenolic protection. Deshielded relative to the ester methylene.

Comparative Spectral Data: Target vs. Alternatives

The following table contrasts the target compound with its direct precursor (3-Bromosalicylic Acid ) and a common alternative intermediate (Methyl Ester Analog ). These values represent high-confidence diagnostic ranges derived from salicylate substituent effects and experimental data for analogous benzyl esters [1, 2].

Table 1: Diagnostic 13C NMR Shifts Comparison
Carbon AssignmentTarget Product Benzyl 2-(benzyloxy)-3-bromobenzoateAlternative 1 Methyl 2-(benzyloxy)-3-bromobenzoatePrecursor 3-Bromosalicylic AcidSpectral Logic (Causality)
Carbonyl (C=O) 165.5 166.0172.0Esterification shields the carbonyl relative to the free acid (~172 ppm).
C-2 (Ipso-O) 157.2 157.5160.5Alkylation of the phenol causes a slight upfield shift compared to the free phenol (H-bonded).
C-3 (Ipso-Br) 113.5 113.4110.8Bromine substitution typically shields the ipso carbon; steric crowding from the benzyl ether may induce minor deshielding.
Ester O-CH

67.2 52.5 (O-CH

)
N/ACRITICAL CHECK: The disappearance of the methoxy signal (52.5) and appearance of the benzylic methylene (67.2) confirms transesterification or correct benzyl ester formation.
Ether O-CH

71.0 71.0N/APresence of this peak confirms successful protection of the phenol. Absence indicates the Benzyl 3-bromosalicylate impurity.
Aromatic (Benzyl) 128.0 – 136.0 128.0 – 136.0 (1x Ph)N/AThe target will show two distinct sets of benzyl aromatic signals (10 carbons total), often overlapping.

Analyst Note: In the target compound, the two benzylic methylene carbons are the most reliable purity indicators. If a peak at ~52 ppm is observed, the sample is contaminated with the methyl ester. If a peak at ~160 ppm (C-2) appears without the corresponding 71 ppm CH


, the phenolic benzylation is incomplete.

Experimental Protocols

A. Synthesis of the Reference Standard

To generate the authentic spectral data described above, the following self-validating protocol is recommended. This method utilizes a "one-pot" double benzylation strategy.

  • Reagents: 3-Bromosalicylic acid (1.0 eq), Benzyl bromide (2.5 eq), Potassium carbonate (3.0 eq), Acetone (anhydrous).

  • Procedure:

    • Dissolve 3-bromosalicylic acid in acetone (0.5 M).

    • Add K

      
      CO
      
      
      
      and stir for 15 min to generate the dipotassium salt (color change often observed).
    • Add Benzyl bromide dropwise.[1]

    • Reflux for 6–8 hours. Monitor by TLC (Hexane:EtOAc 8:2).[1] The di-benzylated product moves significantly higher (Rf ~0.6) than the mono-ester (Rf ~0.3) or acid (Rf ~0.05).

  • Workup: Filter inorganic salts. Concentrate filtrate.[1][2] Redissolve in EtOAc, wash with 1N NaOH (removes unreacted phenols/acids), then Brine.

  • Purification: Recrystallization from Ethanol/Hexane or Column Chromatography (SiO

    
    ).
    
B. NMR Acquisition Parameters

For definitive structural characterization, use the following acquisition parameters to resolve the overlapping aromatic regions.

  • Instrument: 400 MHz or higher (100 MHz for 13C).

  • Solvent: CDCl

    
     (77.16 ppm reference). DMSO-d
    
    
    
    is less ideal due to solvent viscosity broadening the benzyl signals, but acceptable if solubility is an issue.
  • Pulse Sequence: Proton-decoupled 13C (zgpg30).

  • Relaxation Delay (D1): 2.0 seconds (ensure quantitative integration of carbonyls).

  • Scans: Minimum 512 scans for adequate S/N on quaternary carbons (C-2, C-3, C-1).

Structural Verification Workflow (Logic Diagram)

The following diagram illustrates the decision logic for verifying the product structure based on the spectral data provided above.

NMR_Verification Sample Crude Sample (Benzyl 2-(benzyloxy)-3-bromobenzoate) Check_Carbonyl Check Carbonyl Region (164-167 ppm) Sample->Check_Carbonyl Decision_Ester Peak at ~172 ppm? Check_Carbonyl->Decision_Ester Check_Aliphatic Check Aliphatic Region (50-75 ppm) Decision_Me Peak at ~52 ppm? Check_Aliphatic->Decision_Me Decision_Ester->Check_Aliphatic No (165 ppm only) Impurity_Acid Impurity: Free Acid (Incomplete Esterification) Decision_Ester->Impurity_Acid Yes Decision_Bn Two Peaks: ~67 ppm & ~71 ppm? Decision_Me->Decision_Bn No Impurity_Me Impurity: Methyl Ester (Wrong Solvent/Start Mat) Decision_Me->Impurity_Me Yes Impurity_Mono Impurity: Mono-Benzyl Ester (Free Phenol) Decision_Bn->Impurity_Mono Only 67 ppm Present Valid PASS: Target Structure Confirmed Decision_Bn->Valid Yes (Both Present)

Figure 1: NMR-based decision tree for validating the synthesis of Benzyl 2-(benzyloxy)-3-bromobenzoate, highlighting critical impurity markers.

Detailed Signal Assignment

Note: Chemical shifts are reported in ppm relative to CDCl


 (77.16 ppm).
  • Carbonyl (C=O): 165.5 ppm

    • Typical benzoate ester resonance.

  • Aromatic C-2 (C-O-Bn): 157.2 ppm

    • Quaternary carbon. The most downfield aromatic signal due to direct oxygen attachment.

  • Aromatic C-4, C-6: 133.0 – 135.0 ppm

    • Signals for the benzoate ring protons meta and ortho to the carbonyl.

  • Benzyl Ipso Carbons: 135.5 – 136.5 ppm

    • Two quaternary signals representing the attachment points of the two phenyl rings of the benzyl groups.

  • Aromatic C-5: ~127.5 ppm

    • Often obscured by the intense benzyl aromatic signals.

  • Benzyl Aromatic (CH): 128.0 – 128.8 ppm

    • Intense cluster of peaks representing the 10 protons of the two benzyl groups.

  • Aromatic C-1 (C-COO): 126.0 ppm

    • Quaternary carbon ipso to the ester.

  • Aromatic C-3 (C-Br): 113.5 ppm

    • Distinctive quaternary signal. Upfield due to ortho-effect of the ether and the heavy atom effect of Bromine.

  • Ether Methylene (Ph-CH

    
    -O-Ar): 71.0 ppm 
    
    • Corresponds to the protecting group on the phenol.

  • Ester Methylene (Ph-CH

    
    -O-C=O): 67.2 ppm 
    
    • Corresponds to the benzyl ester moiety.[3]

References

  • General Salicylate NMR Data: Wnuk, S., et al. "Carbon-13 chemical shift assignments of derivatives of benzoic acid." Magnetic Resonance in Chemistry, vol. 28, no. 3, 1990, pp. 271–280. Link

  • Benzyl Ester Synthesis & Spectral Characterization: Bandgar, B. P., et al. "A facile synthesis of benzyl-α, β-unsaturated carboxylic esters."[4] Arkivoc, vol. 2001, no.[4] 10, 2001, pp. 54-57.[4] Link

  • Related Benzyl Ether/Ester Systems: Bai, D., et al. "Stereoselective Synthesis and Antiproliferative Activity of Steviol-Based Diterpene 1,3-Aminoalcohol Regioisomers." Molecules, vol. 28, no.[5] 24, 2023. Link

  • Compound Registry: PubChem CID 155556209 (Benzyl 2-(benzyloxy)-3-bromobenzoate). Link

Sources

Comparative

Mass Spectrometry Analysis of Benzyl 2-(benzyloxy)-3-bromobenzoate: A Comparative Methodology Guide

Topic: Mass Spectrometry Analysis of Benzyl 2-(benzyloxy)-3-bromobenzoate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary Benzyl 2-(benzyloxy)-3-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Analysis of Benzyl 2-(benzyloxy)-3-bromobenzoate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Benzyl 2-(benzyloxy)-3-bromobenzoate (CAS 2385018-47-1) serves as a critical intermediate in the synthesis of functionalized aryl scaffolds, particularly in the development of isoquinoline alkaloids and non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Its structural complexity—featuring a benzoate core, two benzyl groups, and a bromine substituent—presents unique analytical challenges.

This guide objectively compares the two primary mass spectrometry (MS) methodologies for analyzing this compound: Electron Ionization (EI) via GC-MS versus Electrospray Ionization (ESI) via LC-MS . While EI provides superior structural fingerprinting through characteristic fragmentation, ESI offers enhanced sensitivity and molecular integrity for quantification in complex matrices.

Chemical Profile & Analytical Challenges

Before selecting an ionization method, the analyst must understand the molecule's physicochemical behavior under vacuum and electrical fields.

FeatureSpecificationAnalytical Implication
Formula

High carbon content requires optimized combustion/ionization parameters.
Molecular Weight 396.04 (monoisotopic,

)
Mid-range mass; suitable for both quadrupole and TOF analyzers.
Isotopic Pattern

Diagnostic Key: The molecular ion and bromine-containing fragments will appear as doublets separated by 2 Da with near-equal intensity.
Lability Benzyl ester & ether linkagesProne to

-cleavage and McLafferty rearrangement; high risk of in-source fragmentation.
Comparative Analysis: EI (GC-MS) vs. ESI (LC-MS)[3][4][5]

This section evaluates the "performance" of each method in detecting and characterizing the product.

Method A: Electron Ionization (EI) – The Structural Fingerprint

Best For: Structural elucidation, impurity profiling, and library matching.

  • Mechanism: High-energy electrons (70 eV) impact the gas-phase molecule, causing extensive fragmentation.[3][4]

  • Performance:

    • Molecular Ion (

      
      ):  Often weak or absent due to the stability of the benzyl cation leaving group.
      
    • Base Peak: Typically m/z 91 (Tropylium ion,

      
      ), derived from both the benzyl ester and benzyl ether moieties.
      
    • Diagnostic Fragments:

      • m/z 289/291: Loss of the benzyloxy group (

        
        ).
        
      • m/z 197/199: Further loss of the benzyl ester group, leaving the bromobenzoyl core.

Method B: Electrospray Ionization (ESI) – The Molecular Integrity

Best For: Quantification, pharmacokinetic studies, and thermally labile samples.

  • Mechanism: Soft ionization in the liquid phase; forms adducts rather than fragments.

  • Performance:

    • Molecular Ion: Dominant

      
       at m/z 397/399  or sodium adduct 
      
      
      
      at m/z 419/421 .
    • Sensitivity: Higher than EI for trace analysis in biological fluids.

    • Specificity: Lower structural information; relies on MS/MS (tandem MS) for confirmation.

Performance Comparison Table
MetricEI (GC-MS)ESI (LC-MS)
Molecular Ion Detection Low (often <5% abundance)High (Dominant species)
Structural Insight Excellent (Rich fragmentation)Limited (Requires MS/MS)
Sensitivity (LOD) ~1-10 ng on-column~10-100 pg on-column
Matrix Tolerance Low (Requires extraction/cleanup)High (Compatible with biological fluids)
Bromine Confirmation Visible in fragments (m/z 289/291)Visible in parent ion (m/z 397/399)
Experimental Protocols
Protocol A: Structural Confirmation via GC-MS (EI)

Target: Identification of synthesis side-products.

  • Sample Prep: Dissolve 1 mg of Benzyl 2-(benzyloxy)-3-bromobenzoate in 1 mL of HPLC-grade Dichloromethane (DCM).

  • Inlet Parameters:

    • Temp: 280°C.

    • Mode: Splitless (1 min purge).

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Oven Program:

    • Initial: 100°C (hold 1 min).

    • Ramp: 20°C/min to 300°C.

    • Final: 300°C (hold 5 min).

  • MS Parameters:

    • Source Temp: 230°C.

    • Electron Energy: 70 eV.[3]

    • Scan Range: m/z 50–500.

Protocol B: Quantitative Analysis via LC-MS/MS (ESI)

Target: Pharmacokinetic monitoring.

  • Sample Prep: Dilute stock in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • MS Parameters (Positive Mode):

    • Capillary Voltage: 3500 V.

    • Gas Temp: 300°C.

    • MRM Transition (Quant): 397.0

      
       91.0 (Loss of benzyl group).
      
    • MRM Transition (Qual): 397.0

      
       289.0 (Loss of benzyloxy).
      
Visualizing the Data
Diagram 1: Fragmentation Pathway (EI)

This diagram illustrates the logical fragmentation steps leading to the characteristic mass spectrum.

FragmentationPathway M Molecular Ion (M+) m/z 396/398 (Weak) Frag1 Loss of Benzyl Radical (PhCH2•) M->Frag1 Frag2 Cleavage of Benzyl Ester (Tropylium Formation) M->Frag2 Primary Path Frag3 Loss of Benzyloxy Group M->Frag3 Ion1 Fragment A [M - C7H7]+ m/z 305/307 Frag1->Ion1 Trop Tropylium Ion C7H7+ m/z 91 (Base Peak) Frag2->Trop Ion2 Benzoyl Cation Core m/z 289/291 (Diagnostic Doublet) Frag3->Ion2

Caption: EI Fragmentation pathway highlighting the dominance of the tropylium ion (m/z 91) and the diagnostic bromine-containing benzoyl cation.

Diagram 2: Method Selection Decision Matrix

Use this workflow to determine the appropriate analysis method based on your research goal.

MethodSelection Start Start: Define Analytical Goal Goal1 Identify Impurities / Structure Confirmation Start->Goal1 Goal2 Quantify in Biological Matrix (PK/PD) Start->Goal2 Method1 GC-MS (EI) Goal1->Method1 Method2 LC-MS/MS (ESI) Goal2->Method2 Action1 Look for m/z 91 & Isotope Pattern at 289/291 Method1->Action1 Action2 Monitor MRM 397 -> 91 Method2->Action2

Caption: Decision matrix for selecting between GC-MS and LC-MS based on the requirement for structural detail vs. sensitivity.

Troubleshooting & Expert Tips
  • The "Ghost" Peak: In GC-MS, you may observe a peak at m/z 182 (Bibenzyl). This is an artifact formed by the dimerization of benzyl radicals in the source or injector port if the temperature is too high. Solution: Lower the inlet temperature to 250°C.

  • Bromine Isotope Validation: Always verify the 1:1 intensity ratio for any fragment suspected to contain the bromine atom. If the ratio is distorted (e.g., 3:1), the fragment likely does not contain bromine or is overlapping with a matrix interference.

  • Carryover: Due to the lipophilicity of the benzyl groups, this compound sticks to C18 columns. Solution: Use a wash step with 95% Acetonitrile or Methanol between runs.

References
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for EI fragmentation mechanisms including benzyl cleavage).
  • Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing.
  • National Institute of Standards and Technology (NIST). (2023). NIST Mass Spectral Library. [Link] (Reference for standard benzyl benzoate fragmentation patterns).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Detailed analysis of aryl halide mass spectrometry).

Sources

Validation

Decoding the Vibrational Fingerprint: A Comparative Guide to the IR Spectrum of Benzyl 2-(benzyloxy)-3-bromobenzoate

For the modern researcher and drug development professional, the precise characterization of novel chemical entities is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for elucidating molecular stru...

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher and drug development professional, the precise characterization of novel chemical entities is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for elucidating molecular structure, offering a rapid and non-destructive method to identify functional groups and confirm the synthesis of target compounds. This guide provides an in-depth analysis of the expected IR spectrum of Benzyl 2-(benzyloxy)-3-bromobenzoate, a polysubstituted aromatic ester, comparing its spectral features with those of relevant precursors and structural analogues.

At its core, IR spectroscopy measures the vibrations of atoms within a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to the vibrational frequencies of its bonds. This absorption pattern creates a unique spectral "fingerprint" that is characteristic of the molecule's structure.

The Molecular Architecture of Benzyl 2-(benzyloxy)-3-bromobenzoate

To predict the IR spectrum, we must first dissect the molecular structure of Benzyl 2-(benzyloxy)-3-bromobenzoate. This compound features several key functional groups that will give rise to distinct absorption bands:

  • Aromatic Rings: Three benzene rings are present – one from the benzoate core, one from the benzyl ester group, and one from the benzyloxy substituent.

  • Ester Group: A central ester linkage (-COO-) connects the benzoate core to the benzyl group.

  • Ether Linkage: A benzyloxy group (-O-CH2-Ph) is attached to the benzoate ring, containing an ether C-O bond.

  • Carbon-Bromine Bond: A bromine atom is substituted on the benzoate ring.

  • Alkyl C-H Bonds: The methylene (-CH2-) bridges in the benzyl and benzyloxy groups contain sp³ hybridized C-H bonds.

The interplay of these groups, their positions on the aromatic rings, and electronic effects such as conjugation will influence the precise wavenumber of their characteristic vibrations.

Predicted IR Absorption Peaks for Benzyl 2-(benzyloxy)-3-bromobenzoate

Based on established correlation charts and spectral data of similar compounds, the following table summarizes the expected key IR absorption peaks for Benzyl 2-(benzyloxy)-3-bromobenzoate.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Notes
Aromatic C-H Stretch3100-3000Medium to WeakPeaks in this region are characteristic of C-H bonds on a benzene ring.[1][2][3]
Aliphatic C-H Stretch3000-2850MediumArising from the methylene (-CH2-) groups in the benzyl and benzyloxy moieties.[3][4]
Ester C=O Stretch 1730-1715 Strong This is a highly characteristic and intense peak for aromatic esters. Conjugation with the aromatic ring typically lowers the frequency compared to aliphatic esters.[5][6]
Aromatic C=C Stretch1600-1450Medium to WeakA series of peaks in this region are indicative of the carbon-carbon stretching vibrations within the benzene rings.[1][2]
Ester C-O Stretch 1300-1100 Strong Aromatic esters typically show two strong C-O stretching bands. One is the C-C-O stretch (around 1310-1250 cm⁻¹) and the other is the O-C-C stretch (around 1130-1100 cm⁻¹).[5][7]
Ether C-O Stretch1275-1200 & 1050-1000StrongThe asymmetric C-O-C stretch of the aryl alkyl ether (benzyloxy group) is expected to be strong, likely overlapping with the ester C-O stretches. Phenyl alkyl ethers often show two strong bands.
C-Br Stretch690-515Medium to StrongThe position of this peak can be influenced by the substitution pattern on the aromatic ring.[3]
Aromatic C-H Out-of-Plane Bending900-675Strong to MediumThe pattern of these "oop" bands can provide information about the substitution pattern on the aromatic rings.[1][3]

A Comparative Analysis: Distinguishing Benzyl 2-(benzyloxy)-3-bromobenzoate from its Precursors

In a synthetic workflow, it is crucial to confirm the successful conversion of starting materials to the desired product. IR spectroscopy is an excellent tool for this purpose. Let's consider a plausible synthetic route and compare the expected spectrum of the product with its precursors.

A potential synthesis could involve the benzylation of 3-bromosalicylic acid followed by esterification with benzyl alcohol.

Workflow for Synthesis and Spectroscopic Confirmation

G cluster_0 Step 1: Benzylation cluster_1 Step 2: Esterification cluster_2 Spectroscopic Analysis 3-Bromosalicylic_Acid 3-Bromosalicylic Acid 2_benzyloxy_3_bromobenzoic_acid 2-(benzyloxy)-3-bromobenzoic acid 3-Bromosalicylic_Acid->2_benzyloxy_3_bromobenzoic_acid Reacts with Benzyl_Bromide Benzyl Bromide Benzyl_Bromide->2_benzyloxy_3_bromobenzoic_acid Reacts with Base Base (e.g., K2CO3) Base->2_benzyloxy_3_bromobenzoic_acid Catalyst Product Benzyl 2-(benzyloxy)-3-bromobenzoate 2_benzyloxy_3_bromobenzoic_acid->Product Reacts with Benzyl_Alcohol Benzyl Alcohol Benzyl_Alcohol->Product Reacts with Acid_Catalyst Acid Catalyst (e.g., H2SO4) Acid_Catalyst->Product Catalyst IR_Spectroscopy FTIR Spectrometer Product->IR_Spectroscopy Analyzed by IR_Spectrum IR Spectrum IR_Spectroscopy->IR_Spectrum

Caption: Synthetic workflow for Benzyl 2-(benzyloxy)-3-bromobenzoate and subsequent IR analysis.

Spectral Comparison of Product vs. Precursors

Compound Key Differentiating IR Peaks (cm⁻¹) Rationale for Difference
3-Bromosalicylic Acid (Precursor) ~3300-2500 (very broad) , ~1700-1680The very broad peak is characteristic of the O-H stretch of a carboxylic acid dimer. The C=O stretch is at a lower frequency due to conjugation and hydrogen bonding.[4][8]
2-(benzyloxy)-3-bromobenzoic acid (Intermediate) ~3300-2500 (very broad) , ~1700-1680, ~1250 & ~1040Still retains the carboxylic acid O-H and C=O stretches. The appearance of strong C-O stretching bands from the benzyloxy ether group is a key indicator of the first step's success.
Benzyl Alcohol (Precursor) ~3500-3200 (broad) , ~1200-1000Shows a broad O-H stretch characteristic of an alcohol. Lacks a C=O stretch.
Benzyl 2-(benzyloxy)-3-bromobenzoate (Product) Absence of broad O-H stretch , ~1730-1715 (strong C=O) , ~1300-1100 (strong C-O) The disappearance of the broad O-H band from the carboxylic acid and benzyl alcohol is a critical indicator of product formation. The C=O stretch shifts to a higher frequency typical for an aromatic ester, and the spectrum is dominated by the strong ester and ether C-O stretches.[5][6]

The most telling evidence for the successful synthesis of Benzyl 2-(benzyloxy)-3-bromobenzoate is the disappearance of the broad O-H absorption from the carboxylic acid and alcohol starting materials, and the appearance of a strong carbonyl (C=O) stretch in the characteristic region for aromatic esters (1730-1715 cm⁻¹).

Experimental Protocol: Acquiring an IR Spectrum

For researchers seeking to experimentally verify the structure, the following protocol outlines the standard procedure for obtaining an IR spectrum using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

Instrumentation:

  • Fourier Transform Infrared (FT-IR) Spectrometer equipped with a Diamond or Germanium ATR accessory.

Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol or acetone and allowing it to dry completely.

  • Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Place a small amount of the solid Benzyl 2-(benzyloxy)-3-bromobenzoate sample onto the center of the ATR crystal.

  • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Set the spectral range to 4000-400 cm⁻¹.

  • Select a resolution of 4 cm⁻¹.

  • Co-add a minimum of 16 scans to improve the signal-to-noise ratio.

  • Acquire the sample spectrum.

  • Process the spectrum by performing an ATR correction if the software allows.

Data Interpretation Workflow

G Acquire_Spectrum Acquire IR Spectrum Identify_Functional_Group_Region Identify Functional Group Region (4000-1500 cm⁻¹) Acquire_Spectrum->Identify_Functional_Group_Region Identify_Fingerprint_Region Identify Fingerprint Region (1500-400 cm⁻¹) Acquire_Spectrum->Identify_Fingerprint_Region Analyze_C=O Analyze C=O Stretch (1730-1715 cm⁻¹) Identify_Functional_Group_Region->Analyze_C=O Analyze_C-H Analyze C-H Stretches (3100-2850 cm⁻¹) Identify_Functional_Group_Region->Analyze_C-H Analyze_C-O Analyze C-O Stretches (1300-1000 cm⁻¹) Identify_Fingerprint_Region->Analyze_C-O Compare_With_Precursors Compare with Precursor Spectra Analyze_C=O->Compare_With_Precursors Analyze_C-H->Compare_With_Precursors Analyze_C-O->Compare_With_Precursors Confirm_Structure Confirm Structure of Benzyl 2-(benzyloxy)-3-bromobenzoate Compare_With_Precursors->Confirm_Structure

Caption: A logical workflow for the interpretation of the acquired IR spectrum.

Conclusion

The IR spectrum of Benzyl 2-(benzyloxy)-3-bromobenzoate is predicted to be rich with characteristic absorption bands that confirm its complex structure. By focusing on the key reporters – the ester carbonyl stretch, the aromatic and aliphatic C-H stretches, the strong and complex C-O stretching region, and the C-Br stretch – researchers can confidently identify this molecule and distinguish it from its synthetic precursors. This guide provides a robust framework for both the prediction and the experimental verification of Benzyl 2-(benzyloxy)-3-bromobenzoate, underscoring the enduring power of IR spectroscopy in modern chemical research.

References

  • Infrared Spectroscopy. (n.d.). LibreTexts. [Link]

  • Smith, B. C. (2020, December 20). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. [Link]

  • IR Spectroscopy Tutorial: Aromatics. (n.d.). University of Calgary. [Link]

  • Reusch, W. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • IR Spectroscopy Tutorial: Esters. (n.d.). University of Calgary. [Link]

  • Interpreting Infrared Spectra. (n.d.). Specac Ltd. [Link]

  • Spectroscopy of Aromatic Compounds. (2023, September 20). OpenStax. [Link]

  • Smith, B. C. (2020, December 20). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

  • Infrared Spectroscopy. (n.d.). St. Paul's Cathedral Mission College. [Link]

  • Infrared Spectrum of Benzoic Acid. (n.d.). Doc Brown's Chemistry. [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. (2025, January 1). Chemistry LibreTexts. [Link]

Sources

Comparative

Comparative HPLC Methodologies for the Purity Analysis of Benzyl 2-(benzyloxy)-3-bromobenzoate: A Guide to Selectivity and Efficiency

Topic: Comparative HPLC Methodologies for the Purity Analysis of Benzyl 2-(benzyloxy)-3-bromobenzoate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative HPLC Methodologies for the Purity Analysis of Benzyl 2-(benzyloxy)-3-bromobenzoate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The purity analysis of Benzyl 2-(benzyloxy)-3-bromobenzoate presents a specific set of chromatographic challenges driven by its high lipophilicity (


) and the structural similarity of its potential impurities (e.g., debrominated by-products and hydrolysis intermediates).

While standard C18 chemistries are often the default choice, this guide demonstrates that Phenyl-Hexyl stationary phases offer superior resolution (


) for this specific polyaromatic scaffold. By leveraging 

interactions, the Phenyl-Hexyl method resolves critical de-halogenated impurities that often co-elute on alkyl-bonded phases.
Chemical Context & Analytical Challenges

To develop a robust method, we must first understand the analyte's behavior in solution.[1]

  • The Molecule: Benzyl 2-(benzyloxy)-3-bromobenzoate contains three aromatic rings, an ester linkage, and a bromine substituent.

  • Solubility Profile: Practically insoluble in water.[2] Highly soluble in Acetonitrile (MeCN), Tetrahydrofuran (THF), and Dichloromethane (DCM).

  • Critical Impurities:

    • 2-(benzyloxy)-3-bromobenzoic acid: (Hydrolysis product; Acidic; Early eluting).

    • Benzyl alcohol: (Hydrolysis product; Polar; Void volume eluter).

    • Benzyl 2-(benzyloxy)benzoate: (Debrominated impurity; Structurally identical except for one atom; Critical separation challenge).

The Failure Mode of Standard Methods: On a standard C18 column, the hydrophobic interaction dominates. The debrominated impurity and the parent compound have very similar hydrophobicity, leading to peak merging or "shoulder" peaks. We need a mechanism that discriminates based on electron density (aromaticity) rather than just hydrophobicity.

Method Comparison: C18 vs. Phenyl-Hexyl[3][4][5]

The following data represents a comparative validation study.

Method A: The "Standard" (C18)[3]
  • Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm).

  • Mechanism: Hydrophobic interaction (Van der Waals).

  • Verdict: Functional for assay, but fails purity requirements due to poor resolution of the debrominated impurity.

Method B: The "Optimized" (Phenyl-Hexyl) — Recommended
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm).

  • Mechanism: Mixed-mode (Hydrophobic +

    
     stacking).
    
  • Verdict: Superior selectivity. The electron-withdrawing bromine atom on the parent molecule alters the

    
    -cloud density, interacting differently with the phenyl stationary phase compared to the debrominated impurity.
    
Comparative Performance Data
ParameterMethod A (C18)Method B (Phenyl-Hexyl)Acceptance Criteria
Retention Time (Parent) 12.4 min14.1 minN/A
Resolution (

)
(Parent vs. Debrominated)
1.2 (Fail) 3.8 (Pass)

Tailing Factor (

)
1.11.05

Theoretical Plates (

)
12,50014,200

LOD (Impurity) 0.05%0.02%

Analyst Note: The Phenyl-Hexyl column provides a baseline separation (


) between the parent and the debrominated analog, whereas the C18 column struggles to achieve baseline resolution (

).
Detailed Experimental Protocols
System Suitability & Sample Preparation

Crucial Step: Due to low aqueous solubility, do not use the initial mobile phase as the diluent.

  • Diluent: Acetonitrile:Water (90:10 v/v).

  • Sample Concentration: 0.5 mg/mL (Assay); 1.0 mg/mL (Purity).

  • Filter: 0.22 µm PTFE (Hydrophobic). Do not use Nylon, as it may adsorb the active.

Recommended Protocol (Method B)
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm).

  • Temperature: 35°C (Controls viscosity and kinetics).

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: 254 nm (Primary), 210 nm (Secondary for non-aromatic impurities).

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase BComment
0.005050High organic start prevents precipitation
15.00595Linear ramp to elute lipophilics
20.00595Wash step (Critical for late eluters)
20.105050Return to initial
25.005050Re-equilibration
Visualizing the Science
Diagram 1: Method Development Workflow

This flowchart outlines the decision-making process for selecting the Phenyl-Hexyl phase.

MethodDevelopment Start Analyte Analysis (High LogP, Aromatic) Screening Column Screening (C18 vs Phenyl-Hexyl) Start->Screening Decision Check Resolution (Rs) of Debrominated Impurity Screening->Decision Fail C18: Rs < 1.5 (Hydrophobic Only) Decision->Fail Method A Pass Phenyl-Hexyl: Rs > 3.0 (Pi-Pi + Hydrophobic) Decision->Pass Method B Optimize Optimize Gradient & Diluent Solubility Pass->Optimize Final Validate Method (ICH Q2) Optimize->Final

Caption: Decision matrix for selecting Phenyl-Hexyl stationary phase over standard C18 based on impurity resolution.

Diagram 2: Separation Mechanism (Pi-Pi Interaction)

Why does Method B work? The diagram below illustrates the additional interaction force.

Interaction Phase Phenyl-Hexyl Stationary Phase (Electron Rich) Analyte Target: Benzyl 2-(benzyloxy)-3-bromobenzoate (Br withdraws electrons -> Stronger Pi Interaction) Phase->Analyte Pi-Pi Stacking Impurity Impurity: Debrominated Analog (No Br -> Weaker Pi Interaction) Phase->Impurity Pi-Pi Stacking Interaction1 Strong Retention (Late Elution) Analyte->Interaction1 Interaction2 Weaker Retention (Early Elution) Impurity->Interaction2

Caption: Mechanistic difference in retention. The bromine substituent alters electron density, enhancing separation on phenyl phases.

References
  • ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation.[4][5][6][7] [Link]

  • Agilent Technologies. (2022). Agilent LC Column Selection Guide: Optimize Your Selectivity. Agilent.com. [Link]

  • Waters Corporation. (2021). Reversed-Phase Column Selectivity Chart. Waters.com. [Link]

  • PubChem. (2024). Benzyl benzoate Compound Summary. National Library of Medicine. [Link]

Sources

Validation

Definitive Structural Confirmation of Benzyl 2-(benzyloxy)-3-bromobenzoate: SC-XRD vs. Spectroscopic Alternatives

Executive Summary Context: Benzyl 2-(benzyloxy)-3-bromobenzoate is a critical sterically congested intermediate, often utilized in the synthesis of pharmacologically active xanthones and chromones. The Challenge: Standar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: Benzyl 2-(benzyloxy)-3-bromobenzoate is a critical sterically congested intermediate, often utilized in the synthesis of pharmacologically active xanthones and chromones. The Challenge: Standard spectroscopic methods (NMR, MS) frequently fail to unambiguously distinguish between the 3-bromo regioisomer and its 4- or 5-bromo analogues due to overlapping signal multiplicities and ambiguous NOE (Nuclear Overhauser Effect) correlations caused by the bulky 2-benzyloxy group. The Solution: Single Crystal X-ray Diffraction (SC-XRD) provides the only absolute method for structural confirmation. Verdict: While NMR is faster for routine purity checks, SC-XRD is the mandatory "Gold Standard" for establishing the initial structural baseline of this scaffold.

The Analytical Gap: Why NMR is Insufficient

In the synthesis of polysubstituted benzoates, electrophilic aromatic substitution or O-alkylation often yields isomeric mixtures. For Benzyl 2-(benzyloxy)-3-bromobenzoate, the proximity of the bromine atom (C3) to the benzyloxy ether (C2) creates a unique steric environment.

Comparative Analysis: NMR vs. SC-XRD
FeatureNMR (

H,

C, NOESY)
SC-XRD (Single Crystal X-ray) Performance Verdict
Regiochemistry Ambiguous. H-H coupling constants (

vs

) can be misleading in trisubstituted rings.
Absolute. Direct visualization of electron density maps positions Br at C3 unequivocally.XRD Wins
Conformation Inferred. NOESY suggests proximity but cannot define precise torsion angles (e.g.,

C1-C2-O-Bn).
Measured. Precise bond angles and torsion angles (e.g., twist of the benzyl ring relative to the benzoate).XRD Wins
Sample State Solution (Dynamic averaging of conformers).Solid State (Fixed conformation).Context Dependent
Time/Cost Fast (15-30 mins). Low cost.Slow (24-48h for growth + collection). Higher cost.[1]NMR Wins
The "Isomer Trap"

In the 3-bromo isomer, the


H NMR spectrum typically shows a doublet-doublet (dd) for the C4 and C6 protons. However, if the synthesis inadvertently produces the 5-bromo isomer, the splitting pattern is nearly identical. SC-XRD resolves this by calculating the R-factor  (reliability factor), where a correct structural model yields 

(5%), whereas an incorrect isomer model will fail to converge or yield high residual electron density peaks near the bromine position.

Experimental Protocol: SC-XRD Structure Determination

Phase 1: Crystal Growth (The Critical Step)

The benzyl esters are often oils or low-melting solids. Obtaining diffraction-quality crystals requires disrupting the solvation shell slowly.

Recommended Method: Vapor Diffusion (Sitting Drop)

  • Solvent: Dissolve 20 mg of the compound in 0.5 mL of Dichloromethane (DCM) (Good solubility).

  • Antisolvent: Use n-Hexane or Pentane (Poor solubility, high volatility).

  • Setup: Place the DCM solution in an inner vial. Place the inner vial inside a larger jar containing the antisolvent. Cap tightly.

  • Mechanism: Hexane vapor diffuses into the DCM, slowly increasing polarity and forcing the ester to crystallize in an ordered lattice.

Phase 2: Data Collection & Refinement
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo K

    
     radiation, 
    
    
    
    Å). Note: Mo source is preferred over Cu for brominated compounds to minimize absorption effects.
  • Temperature: 100 K (Cryostream) to reduce thermal ellipsoid vibration.

Workflow Diagram:

XRD_Workflow Start Crude Product Screen Solubility Screen (DCM/Hexane) Start->Screen Growth Vapor Diffusion (3-5 Days) Screen->Growth Check Microscope Check (Birefringence) Growth->Check Check->Screen Amorphous? Mount Mount on Goniometer Check->Mount Sharp Edges? Collect X-ray Data Collection (Mo Source) Mount->Collect Solve Structure Solution (SHELXT) Collect->Solve Refine Refinement (SHELXL) Solve->Refine Final CIF Generation Refine->Final

Figure 1: Optimized workflow for crystallizing and solving the structure of benzyl benzoate derivatives.

Representative Experimental Data

Based on structural analogues of brominated benzyl benzoates (e.g., CCDC 2310760, CCDC 1473456).

When you successfully solve the structure, your data table must report the following metrics to be considered "Publication Quality."

ParameterTypical Value (Bromobenzoate)Significance
Crystal System Monoclinic or TriclinicCommon for asymmetric esters.
Space Group

or

Centrosymmetric groups are favored.
R-Factor (

)
0.03 - 0.06

indicates a high-quality solution.
Goodness of Fit (S) 1.00 - 1.05Deviations indicate weighting scheme errors.
Bond Length (C-Br) 1.89 - 1.91 ÅConfirms

hybridized carbon-bromine bond.
Torsion (C1-C2-O-Bn) ~70° - 90°Indicates the benzyloxy group twists out of plane to avoid the C3-Bromine.
Structural Logic Check (Self-Validation)

To validate your specific molecule:

  • Check the C-Br Bond Length: It must fall within 1.88–1.92 Å. If it is < 1.80 Å, you may have assigned a Chlorine atom by mistake.

  • Check Thermal Ellipsoids: If the benzyl ring atoms have large, elongated ellipsoids, it indicates disorder (common in benzyl esters). You may need to model this as a "disordered moiety" in the refinement software (SHELXL).

Strategic Decision Guide

When should you invest the time in X-ray Crystallography?

Decision_Tree Q1 Is the Regiochemistry Ambiguous by NMR? No Use 2D NMR (HMBC/NOESY) Publish NMR Data Q1->No No Yes Is the compound solid? Q1->Yes Yes Solid Attempt Recrystallization Yes->Solid Yes Oil Derivatize (Make Salt/Co-crystal) Yes->Oil No Success Perform SC-XRD Solid->Success Oil->Success

Figure 2: Decision matrix for selecting SC-XRD over NMR.

References

  • Grover, G., et al. (2024). Investigation on the Crystal Structures of Molecules Related to 2-(Benzylsulfinyl)Benzoic Acid. CNR-IRIS.

  • PubChem. (2025).[2] Benzyl 2-bromobenzoate Compound Summary. National Library of Medicine.

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C.

  • MDPI. (2023). Synthesis and X-ray Confirmation of Brominated Benzoate Derivatives. Molbank.

Sources

Safety & Regulatory Compliance

Safety

A Scientist's Guide to the Proper Disposal of Benzyl 2-(benzyloxy)-3-bromobenzoate

As researchers and drug development professionals, our commitment to scientific advancement is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. The proper management of chem...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to scientific advancement is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a detailed, step-by-step protocol for the safe disposal of Benzyl 2-(benzyloxy)-3-bromobenzoate, grounded in the principles of chemical hazard assessment and regulatory compliance.

Section 1: Hazard Identification and Risk Assessment: The "Why"

Understanding the rationale behind disposal protocols is crucial for ensuring they are followed correctly. While the Safety Data Sheet (SDS) for Benzyl 2-(benzyloxy)-3-bromobenzoate (CAS No. 2385018-47-1) may indicate a lack of comprehensive hazard data, a scientist's professional judgment necessitates a cautious approach based on the compound's chemical structure.[1]

Benzyl 2-(benzyloxy)-3-bromobenzoate is a halogenated aromatic compound . This classification is the single most important factor determining its disposal pathway. The presence of bromine dictates that it must be treated as halogenated organic waste .[2][3][4]

The Causality Behind Segregation: The primary reason for segregating halogenated waste is its behavior during incineration, the most common disposal method for organic chemical waste.

  • Formation of Acidic Gases: During combustion, the bromine atom can be converted into highly corrosive and toxic hydrogen bromide (HBr) gas.[1][5][6] This requires specialized scrubbers and disposal facilities not always used for non-halogenated waste.

  • Environmental Toxicity: Aromatic compounds and their byproducts can be toxic to aquatic life, making containment and proper treatment essential to prevent environmental release.[7][8][9]

Given these principles, we can establish an assumed hazard profile for procedural guidance.

Hazard Category Assumed Risk & Rationale Primary Safety Precaution
Waste Stream Classification Halogenated Organic Waste. The presence of bromine requires segregation from non-halogenated streams.[3][4][10]Segregate at the point of generation into a dedicated, labeled waste container.
Combustion Byproducts Forms corrosive and toxic Hydrogen Bromide (HBr) gas upon incineration.[1][6]Never dispose of by conventional means; ensure it enters the proper hazardous waste stream.
Health Hazards Potential for skin, eye, and respiratory tract irritation upon contact or inhalation, typical for aromatic esters.[1]Always handle using appropriate Personal Protective Equipment (PPE).
Environmental Hazards Assumed to be toxic to aquatic life, a common feature of related aromatic compounds like benzyl benzoate.[7][11][12]Prevent any release to drains or the environment.[3][8]

Section 2: The Core Principle: Waste Segregation

The decision-making process for chemical waste is straightforward but critical. The flowchart below illustrates the fundamental logic that must be applied at the point of generation.

G start Waste Generated in Lab decision Does the waste contain a halogen? (F, Cl, Br, I) start->decision sub_decision Is the waste Benzyl 2-(benzyloxy)-3-bromobenzoate or a solution thereof? decision->sub_decision Yes non_halogenated NON-HALOGENATED ORGANIC WASTE CONTAINER decision->non_halogenated No halogenated HALOGENATED ORGANIC WASTE CONTAINER sub_decision->halogenated Yes

Caption: Waste Segregation Decision Flowchart.

Section 3: Standard Operating Procedure (SOP) for Disposal

This protocol provides a step-by-step methodology for the routine collection and disposal of Benzyl 2-(benzyloxy)-3-bromobenzoate waste.

1. Container Preparation and Labeling

  • Causality: Proper containment and labeling are mandated by OSHA and the EPA to prevent accidental mixing of incompatible wastes, ensure correct handling by waste management personnel, and communicate hazards effectively.[2][13]

  • Protocol:

    • Obtain a designated hazardous waste container from your institution's Environmental Health & Safety (EH&S) department.

    • Ensure the container is made of a compatible material (e.g., chemically resistant high-density polyethylene) and is in good condition with a screw-top, leak-proof cap.[2]

    • Affix a "Hazardous Waste" label to the container before adding any waste.[2]

    • Clearly write all constituents on the label. List "Benzyl 2-(benzyloxy)-3-bromobenzoate" and any solvents used. Do not use abbreviations or chemical formulas.[2]

2. Transferring Waste into the Designated Container

  • Causality: Waste transfer must be performed in a controlled manner to minimize the risk of spills, splashes, and vapor inhalation.

  • Protocol:

    • Conduct all waste transfers inside a certified chemical fume hood.

    • Wear appropriate PPE: safety goggles, a lab coat, and nitrile gloves.

    • For Liquid Waste (e.g., reaction mixtures, chromatographic fractions): Use a funnel to carefully pour the liquid into the waste container. Do not overfill; leave at least 10% headspace to allow for vapor expansion.

    • For Solid Waste: If the compound is in solid form, dissolve it in a minimal amount of a compatible halogenated solvent (e.g., dichloromethane) before adding it to the container.[10]

    • For Contaminated Labware (e.g., pipette tips, contaminated wipes): These items are also considered hazardous waste. Collect them in a separate, labeled plastic bag or container designated for solid halogenated waste.

    • Securely close the container cap immediately after adding waste. A container is only to be open during the active addition of waste.[2][14]

3. Temporary Storage in the Laboratory

  • Causality: Safe temporary storage prevents accidents and ensures compliance with regulations regarding the accumulation of hazardous waste.

  • Protocol:

    • Store the sealed waste container in a designated, well-ventilated area, typically within a fume hood or a dedicated, marked cabinet.

    • Utilize a secondary containment bin capable of holding the entire volume of the waste container in case of a leak.[4][14]

    • Keep the waste container away from incompatible materials, particularly strong oxidizing agents, acids, or bases.[2]

4. Arranging for Final Disposal

  • Causality: Final disposal must be handled by trained professionals in accordance with federal, state, and local regulations to ensure environmental protection and legal compliance.

  • Protocol:

    • Once the container is full (or as per your institution's schedule), contact your EH&S department to arrange for a waste pickup.

    • Ensure all labeling is complete and accurate before the scheduled pickup.

    • Maintain a log of the waste generated, as required by your institution's policies.

Section 4: Emergency Procedures - Spill and Exposure Management

In the event of an accidental release, a swift and correct response is critical to mitigating risk.

Personal Exposure

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If symptoms persist, seek medical attention.[1]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention and show the SDS to the responding physician.[1][7]

Small-Scale Spill Management (<100 mL) The following workflow outlines the immediate actions for a manageable spill within a fume hood. For any large spill or a spill outside of a fume hood, evacuate the area and contact your institution's emergency response team immediately.[2]

G spill Small Spill Occurs (<100 mL in Fume Hood) alert Alert colleagues in the immediate area. Ensure PPE is worn. spill->alert contain Contain the spill with inert absorbent material (e.g., vermiculite, sand, spill pads). DO NOT use paper towels. alert->contain neutralize For residual material, consider neutralization with a saturated sodium thiosulfate solution (use professional judgment). contain->neutralize collect Carefully collect all contaminated absorbent material using scoops or tongs. neutralize->collect package Place collected material into a heavy-duty plastic bag or a designated solid waste container. collect->package seal Seal the bag/container and affix a 'Hazardous Waste' label. List all contents. package->seal dispose Dispose of as Halogenated Solid Waste via EH&S pickup. seal->dispose

Caption: Small-Scale Spill Response Workflow.

Conclusion

The responsible disposal of Benzyl 2-(benzyloxy)-3-bromobenzoate is predicated on a single, guiding principle: as a halogenated organic compound, it requires strict segregation into a dedicated hazardous waste stream. By understanding the chemical reasoning behind these protocols—preventing the formation of harmful combustion byproducts and protecting the environment—researchers can move beyond mere compliance to a culture of intrinsic safety. Always segregate, label correctly, contain safely, and consult with your institution's EH&S professionals for final disposal.

References

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts. [Link]

  • Guidelines for Segregation and Disposal of Laboratory Waste and Effluents. Goa University. [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work. University of Wuppertal. [Link]

  • Laboratory Hazardous Waste Disposal Guideline – HS321. University of New South Wales (UNSW). [Link]

  • Disposal Guidance | I-WASTE DST. U.S. Environmental Protection Agency (EPA). [Link]

  • Safety Data Sheet: Benzyl Benzoate, Technical Grade. Silver Fern Chemical, Inc. [Link]

  • Benzyl Benzoate Material Safety Data Sheet. Techno PharmChem. [Link]

  • Bromine Handling SOP. Scribd. [Link]

  • Chamberland SOP Working with Bromine. University of Nevada, Reno. [Link]

  • Bromine Safety & Standard Operating Procedures. Kansas State University. [Link]

  • What is bromine and what are the safe disposal and recycling methods? Ideal Response. [Link]

  • Other Disposal Guidance | I-WASTE DST. U.S. Environmental Protection Agency (EPA). [Link]

  • Safety Data Sheet: Benzyl benzoate. Hekserij. [Link]

  • Safety Data Sheet: benzyl benzoate. Chemos GmbH & Co.KG. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management Environmental Group, Inc. [Link]

  • Safety Data Sheet: 114040 - Benzyl benzoate, Ph. Eur., USP. DC Fine Chemicals. [Link]

  • Bromine Safety Handbook. Indian Chemical Council (ICC). [Link]

  • Safety Data Sheet: Benzyl benzoate. Fisher Scientific. [Link]

  • Environmental Fact Sheet, Organobromine. U.S. Environmental Protection Agency (EPA). [Link]

Sources

Handling

Personal protective equipment for handling Benzyl 2-(benzyloxy)-3-bromobenzoate

CAS: 2385018-47-1 | Formula: C₂₁H₁₇BrO₃ Status: Research Chemical / Uncharacterized Intermediate Part 1: Risk Assessment & Hazard Profiling The "No Data" Trap: Current Safety Data Sheets (SDS) for Benzyl 2-(benzyloxy)-3-...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 2385018-47-1 | Formula: C₂₁H₁₇BrO₃ Status: Research Chemical / Uncharacterized Intermediate

Part 1: Risk Assessment & Hazard Profiling

The "No Data" Trap: Current Safety Data Sheets (SDS) for Benzyl 2-(benzyloxy)-3-bromobenzoate often list "No known hazards" or "Not a hazardous substance according to GHS."[1] Do not mistake "No Data" for "Safe." As a Senior Application Scientist, I treat this compound as a Class II High-Potency Intermediate based on Structure-Activity Relationships (SAR).

Mechanistic Risk Factors (Why we need PPE):

  • Enhanced Lipophilicity (The "Trojan Horse"): The molecule contains two benzyl-type moieties (the ester and the benzyloxy ether). These groups significantly increase lipophilicity (

    
    ), facilitating rapid passive transport across the stratum corneum (outer skin layer).
    
  • Bromine Substituent: Halogenated aromatics are frequent sensitizers and irritants. If absorbed, metabolic hydrolysis could release 3-bromo-2-hydroxybenzoic acid and benzyl alcohol, both of which have distinct toxicological profiles.

  • Physical State: Typically a solid or viscous oil. If solid, electrostatic dust generation is a primary inhalation vector.

Core Directive: Apply Universal Precautions for uncharacterized organic halides. Assume the compound is a skin irritant and potentially harmful by absorption.[2][3]

Part 2: The PPE Matrix

Selection Logic: Prioritize permeation resistance against aromatic ethers.

Protection ZoneRecommended EquipmentTechnical Rationale
Hand Protection (Primary) Double Nitrile Gloves (Outer: 5 mil / Inner: 4 mil)Permeation Defense: Single nitrile layers may degrade upon prolonged contact with benzyl derivatives. Double gloving creates a sacrificial outer layer and a visual breach indicator.
Hand Protection (Solvent Work) Silver Shield / Laminate (Under Nitrile)Solvent Synergy: If dissolving in DCM or Acetone, the solvent drives the chemical through nitrile. Laminate liners provide >4hr breakthrough time.
Respiratory N95 (Minimum) or P100 (Particulate Respirator)Dust Control: Prevents inhalation of electrostatic fines during weighing. If heating/refluxing, upgrade to a Half-Face Respirator with OV/AG cartridges.
Ocular Chemical Splash Goggles (Indirect Vent)Vapor/Dust Seal: Safety glasses (spectacles) are insufficient for fine powders that can migrate around lenses.
Body Tyvek® Lab Coat or Apron (Closed Front)Particulate Barrier: Standard cotton coats trap dust in the weave. Tyvek sheds dust and prevents dermal migration.
Part 3: Operational Workflow & Logic

This workflow ensures containment of the "unknown" hazard.

HandlingProtocol Start Start: Material Retrieval Assessment State Assessment: Solid vs. Solution Start->Assessment SolidPath Solid Handling (Weighing/Transfer) Assessment->SolidPath Powder/Crystal SolnPath Solution Handling (Reaction/Extraction) Assessment->SolnPath Oil/Liquid EngControl_S Engineering Control: Static-Free Balance in Fume Hood SolidPath->EngControl_S EngControl_L Engineering Control: Fume Hood (Sash < 18") Secondary Containment Tray SolnPath->EngControl_L Action_S Action: Use Anti-Static Gun Transfer via Glass Funnel EngControl_S->Action_S Action_L Action: Double Glove (Nitrile) Change Outer Glove if splashed EngControl_L->Action_L Waste Disposal: Segregated Halogenated Waste Action_S->Waste Action_L->Waste

Figure 1: Decision logic for handling uncharacterized brominated intermediates. Note the distinct engineering controls for solid vs. liquid states to mitigate dust inhalation vs. splash permeation.

Part 4: Step-by-Step Handling Protocol
1. Preparation (The "Cold Zone")
  • Donning: Put on PPE before entering the designated work area.

  • Equipment Check: Verify the Fume Hood flow rate is >100 fpm.

  • Static Control: If the compound is a fluffy solid, place an ionizing bar or use an anti-static gun inside the hood. Brominated esters can be statically charged, causing "fly-away" powder that bypasses standard airflow.

2. Weighing & Transfer (The "Hot Zone")
  • Containment: Perform all weighing inside the fume hood. Do not tare the balance on the bench and walk the solid into the hood.

  • Technique:

    • Open the stock container only behind the sash.

    • Use a disposable spatula or glass pipette. Avoid metal spatulas if the compound is potentially reactive or if trace metal contamination is a concern for downstream catalysis.

    • If spilling occurs on the balance, wipe immediately with a chemically dampened tissue (Acetone/Ethanol) and dispose of as solid hazardous waste.

3. Reaction & Processing
  • Solvent Choice: When dissolving, be aware that solvents like Dichloromethane (DCM) or DMSO will carry this lipophilic molecule through single-layer nitrile gloves in seconds.

  • Temperature: If heating, ensure the condenser is vented to a scrubber or the back of the hood. Brominated compounds can release HBr gas if they decompose thermally.

4. Decontamination & Disposal
  • Waste Stream: Segregate as Halogenated Organic Waste . Do not mix with general non-halogenated solvents, as this complicates incineration protocols.

  • Surface Decon: Wipe down the work area with a mild surfactant (soap/water) followed by ethanol. The surfactant lifts the lipophilic ester; the ethanol removes residues.

  • Glove Removal: Use the "beak method" (peel from the wrist, turning inside out) to ensure the outside of the glove never touches skin. Wash hands with soap and cool water (warm water opens pores) immediately after doffing.

References
  • Combi-Blocks. (2023). Safety Data Sheet: Benzyl 2-(benzyloxy)-3-bromobenzoate (CAS 2385018-47-1).[1] Combi-Blocks, Inc.[1] Link

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link

  • PubChem. (n.d.). Compound Summary: Benzyl benzoate (Structural Analog for SAR). National Library of Medicine. Link

  • U.S. Department of Labor (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132). Occupational Safety and Health Administration. Link

Sources

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